Cap-dependent endonuclease-IN-27
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H19F2N3O4 |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(2R,12S)-5,6-difluoro-16-hydroxy-13-methyl-2-phenyl-9-oxa-1,13,20-triazatetracyclo[10.8.0.03,8.015,20]icosa-3,5,7,15,18-pentaene-14,17-dione |
InChI |
InChI=1S/C23H19F2N3O4/c1-26-19-8-10-32-18-12-16(25)15(24)11-14(18)20(13-5-3-2-4-6-13)28(19)27-9-7-17(29)22(30)21(27)23(26)31/h2-7,9,11-12,19-20,30H,8,10H2,1H3/t19-,20+/m0/s1 |
InChI Key |
IYONRGIGIMDOIP-VQTJNVASSA-N |
Isomeric SMILES |
CN1[C@@H]2CCOC3=CC(=C(C=C3[C@H](N2N4C=CC(=O)C(=C4C1=O)O)C5=CC=CC=C5)F)F |
Canonical SMILES |
CN1C2CCOC3=CC(=C(C=C3C(N2N4C=CC(=O)C(=C4C1=O)O)C5=CC=CC=C5)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Cap-Dependent Endonuclease Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action for cap-dependent endonuclease (CEN) inhibitors, a promising class of antiviral agents. While this document focuses on the core inhibitory mechanism, it will use publicly available data for compounds such as Baloxavir marboxil and other investigational inhibitors to illustrate key principles, data presentation, and experimental methodologies.
Core Mechanism of Action: Thwarting Viral Transcription
Many viruses, including influenza and bunyaviruses, employ a unique mechanism known as "cap-snatching" to initiate the transcription of their genetic material.[1][2][3] This process is mediated by a viral enzyme, the cap-dependent endonuclease, which is an essential component of the viral RNA polymerase complex.[1][3]
The cap-snatching process involves the CEN enzyme cleaving the 5' cap structure, along with a short string of nucleotides, from host cell messenger RNAs (mRNAs).[1] This captured capped fragment is then used as a primer to initiate the synthesis of viral mRNA.[1][4] This act of molecular piracy is critical for the virus as it allows viral mRNAs to be recognized and translated by the host cell's ribosomes, effectively hijacking the cell's protein synthesis machinery.
Cap-dependent endonuclease inhibitors are designed to block this critical first step of viral transcription.[5] These small molecules typically chelate the divalent metal ions (usually manganese, Mn2+) in the active site of the endonuclease.[3] By binding to this active site, the inhibitors prevent the enzyme from cleaving host mRNAs, thereby halting the cap-snatching process and, consequently, viral gene expression and replication.[3][5] Because humans do not have a homologous cap-dependent endonuclease, these inhibitors represent a highly selective and promising target for antiviral drug development.[1][3]
Quantitative Data Summary
The efficacy of cap-dependent endonuclease inhibitors is typically quantified by their half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50). The EC50 value represents the concentration of a drug that induces a response halfway between the baseline and maximum, typically in cell-based assays measuring the reduction of viral replication. The IC50 is the concentration required to inhibit a specific biochemical function, such as enzymatic activity, by 50%.
| Compound/Drug Name | Virus Strain | Assay Type | EC50 (nM) | IC50 (nM) | Reference |
| Cap-dependent endonuclease-IN-27 (Compound 8) | Influenza A/WSN/33 (H1N1) | Polymerase Inhibition | 12.26 | - | [6] |
| Baloxavir acid (S-033447) | Influenza A and B viruses | Not Specified | - | - | [7] |
| CAPCA-1 | La Crosse Virus (LACV) | CPE-based | < 1000 | - | [1][2] |
| ADC189 | Various Influenza Viruses | Not Specified | Potent | - | [8] |
Note: Data for "this compound" is limited and appears to be a designation for a compound in early-stage research. The table includes data from other well-characterized CEN inhibitors for comparative purposes.
Key Experimental Protocols
The evaluation of CEN inhibitors involves a variety of in vitro assays to determine their antiviral activity and mechanism of action.
Plaque Reduction Assay
This assay is a standard method for quantifying the titer of infectious virus particles and assessing the efficacy of antiviral compounds.
Methodology:
-
Cell Seeding: Seed confluent monolayers of a suitable host cell line (e.g., Madin-Darby canine kidney (MDCK) cells for influenza) in 6-well plates.[7]
-
Virus Inoculation: Infect the cell monolayers with a known quantity of virus (e.g., 50 plaque-forming units per well).[7]
-
Compound Treatment: After a 1-hour virus adsorption period, remove the inoculum. Overlay the cells with a semi-solid medium (e.g., 0.8% agarose in culture medium) containing serial dilutions of the test compound.[7]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).[7]
-
Visualization: Stain the cells with a dye such as crystal violet to visualize the plaques (areas of cell death).
-
Analysis: Count the number of plaques in treated wells relative to untreated controls. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.[7]
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Methodology:
-
Cell Seeding: Seed host cells in 96-well plates.
-
Treatment and Infection: Treat the cells with serial dilutions of the test compound and then infect them with the virus.[2]
-
Incubation: Incubate the plates for 2-3 days to allow for the development of CPE.[2]
-
Viability Assessment: Assess cell viability using a metabolic indicator dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2] The amount of color produced is proportional to the number of viable cells.
-
Analysis: Calculate the percentage of CPE inhibition for each compound concentration compared to untreated, infected controls. The EC50 is the concentration that provides 50% protection against CPE.[1]
Cap-Dependent Endonuclease Activity Assay (Fluorescence-Based)
This biochemical assay directly measures the enzymatic activity of the CEN and its inhibition.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the purified viral polymerase complex, a fluorogenic substrate (a short RNA with a 5' cap and a quencher), and divalent cations (e.g., Mn2+).
-
Compound Addition: Add varying concentrations of the inhibitor to the reaction wells.
-
Incubation: Incubate the mixture at 37°C to allow the enzymatic reaction to proceed.[5] The optimal reaction time is predetermined (e.g., 60 minutes).[5]
-
Fluorescence Reading: The CEN cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 488 nm and 518 nm).[5]
-
Analysis: Calculate the percent inhibition of endonuclease activity relative to a no-inhibitor control. The IC50 value is the concentration of the inhibitor that reduces enzyme activity by 50%.[5]
Conclusion
Cap-dependent endonuclease inhibitors represent a significant advancement in antiviral therapy, offering a targeted mechanism of action against viruses that rely on cap-snatching for replication. The methodologies outlined in this guide provide a framework for the continued discovery, characterization, and development of novel CEN inhibitors like IN-27. By disrupting a critical and highly conserved viral-specific process, these compounds hold great promise for the treatment of diseases caused by influenza and other pathogenic viruses.
References
- 1. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Cap-dependent endonuclease-IN-27_TargetMol [targetmol.com]
- 7. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 8. Inhibition of cap-dependent endonuclease in influenza virus with ADC189: a pre-clinical analysis and phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Interaction: A Technical Guide to Cap-Dependent Endonuclease-IN-27 and its Target Enzyme
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of the interaction between the novel antiviral agent, Cap-dependent endonuclease-IN-27, and its target enzyme, the cap-dependent endonuclease of the influenza virus. This viral enzyme is a critical component of the viral RNA polymerase complex and plays an essential role in the "cap-snatching" mechanism required for viral mRNA transcription. By targeting this enzyme, this compound effectively inhibits viral replication, positioning it as a promising candidate for influenza therapeutics. This document details the quantitative aspects of this interaction, provides comprehensive experimental protocols for its study, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Inhibitor-Enzyme Interaction
The efficacy of this compound and other representative inhibitors is quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data, including IC50, EC50, and Kd values, offering a comparative perspective on their potency and binding affinity.
Table 1: In Vitro Enzyme Inhibition and Antiviral Activity of Cap-Dependent Endonuclease Inhibitors
| Compound | Target Enzyme/Virus Strain | Assay Type | IC50 (nM) | EC50 (nM) | Reference Compound |
| This compound (Compound 8) | Influenza A/WSN/33 (H1N1) Polymerase | Cell-based polymerase activity | - | 12.26 | - |
| Baloxavir acid (BXA) | Influenza A Virus CEN | In vitro endonuclease activity | 22.26 | - | - |
| Baloxavir acid (BXA) | Influenza A(H1N1)pdm09 | Plaque Reduction Assay | 0.28 | - | - |
| Baloxavir acid (BXA) | Influenza A(H3N2) | Plaque Reduction Assay | 0.16 | - | - |
| Baloxavir acid (BXA) | Influenza B/Victoria-lineage | Plaque Reduction Assay | 3.42 | - | - |
| Baloxavir acid (BXA) | Influenza B/Yamagata-lineage | Plaque Reduction Assay | 2.43 | - | - |
| ZX-7101 | Influenza A Virus CEN | In vitro endonuclease activity | 21.72 | - | Baloxavir acid |
| ZX-7101 | Influenza A (pH1N1) | Cell-based antiviral activity | - | 4.13 | Baloxavir acid |
| ZX-7101 | Influenza A (H3N2) | Cell-based antiviral activity | - | 1.03 | Baloxavir acid |
| ZX-7101 | Influenza A (H7N9) | Cell-based antiviral activity | - | 4.39 | Baloxavir acid |
| ZX-7101 | Influenza A (H9N2) | Cell-based antiviral activity | - | 2.74 | Baloxavir acid |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CEN: Cap-dependent endonuclease.[1][2]
Table 2: Binding Affinity of Cap-Dependent Endonuclease Inhibitors to the PA Subunit
| Compound | Target Protein Variant | Method | Kd (µM) | Reference Compound |
| Baloxavir acid | Wild-type PA_N | SpS | - | Compound 23 |
| Compound 23 | Wild-type PA_N | SpS | 277 | Baloxavir acid |
Kd: Dissociation constant; PA_N: N-terminal domain of the PA subunit; SpS: Spectroscopic method.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor potency and mechanism of action. The following are protocols for key experiments used to characterize the interaction between this compound and its target.
In Vitro Cap-Dependent Endonuclease Activity Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the isolated cap-dependent endonuclease.
Materials:
-
Recombinant influenza virus cap-dependent endonuclease (PA subunit N-terminal domain).
-
Fluorogenic substrate (e.g., a short RNA oligonucleotide with a fluorophore and a quencher).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 2 mM DTT).
-
This compound or other test compounds.
-
96-well microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add the recombinant cap-dependent endonuclease to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence signal at appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Record the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the endonuclease activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
Plaque Reduction Assay
This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Influenza virus stock.
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Trypsin-EDTA.
-
Agarose or Avicel overlay medium.
-
This compound or other test compounds.
-
Crystal violet staining solution.
-
6-well or 12-well cell culture plates.
Procedure:
-
Seed MDCK cells in 6-well or 12-well plates and grow to a confluent monolayer.
-
Prepare serial dilutions of the influenza virus stock in serum-free DMEM.
-
Wash the MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with the diluted virus for 1 hour at 37°C.
-
During the infection, prepare serial dilutions of this compound in the overlay medium.
-
After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of the test compound to the respective wells.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to a no-drug control.
-
Determine the EC50 value from the dose-response curve.[4]
Virus Yield Reduction Assay
This assay quantifies the reduction in the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
MDCK cells.
-
Influenza virus stock.
-
DMEM with and without serum.
-
This compound or other test compounds.
-
96-well cell culture plates.
-
TCID50 (50% Tissue Culture Infectious Dose) assay components.
Procedure:
-
Seed MDCK cells in 96-well plates and grow to confluency.
-
Infect the cells with influenza virus at a specific multiplicity of infection (MOI) for 1-2 hours.
-
After infection, remove the inoculum and add fresh medium containing serial dilutions of this compound.
-
Incubate the plates for a period that allows for one or more cycles of viral replication (e.g., 24-48 hours).
-
Harvest the supernatant from each well.
-
Determine the viral titer in each supernatant sample using a TCID50 assay on fresh MDCK cell monolayers.
-
Calculate the reduction in viral titer for each compound concentration compared to a no-drug control.
-
The EC90 or EC99 (the concentration that reduces the virus yield by 90% or 99%) can be determined from this data.[5][6]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the inhibitor's mechanism of action and its evaluation.
Influenza Virus Cap-Snatching Mechanism and Inhibition
The following diagram illustrates the cap-snatching process, which is the target of this compound.
Caption: Influenza virus cap-snatching and inhibition by this compound.
Experimental Workflow for Plaque Reduction Assay
This diagram outlines the key steps involved in a plaque reduction assay to determine the antiviral efficacy of a test compound.
Caption: Workflow of a typical plaque reduction assay for antiviral testing.
Logical Relationship of Key Pharmacological Parameters
The following diagram illustrates the relationship between different parameters used to characterize a drug's activity.
Caption: Relationship between key pharmacological parameters in drug discovery.
References
- 1. PA-E18G substitution in influenza A virus confers resistance to ZX-7101, a cap-dependent endonuclease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influenza virus plaque assay [protocols.io]
- 5. 2.4. Virus Yield Reduction Assay [bio-protocol.org]
- 6. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Cap-Dependent Endonuclease-IN-27: A Technical Overview of its Antiviral Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease-IN-27, also referred to as Compound 8, is a potent and orally active inhibitor of the viral cap-dependent endonuclease (CEN).[1][2][3] This enzyme is a critical component of the influenza virus polymerase complex, responsible for the "cap-snatching" mechanism required for viral mRNA synthesis. By targeting this essential viral process, this compound presents a promising avenue for the development of novel antiviral therapeutics against influenza. This technical guide provides a comprehensive overview of the known antiviral spectrum of this compound, details the experimental protocols for evaluating such inhibitors, and visualizes the underlying molecular pathways and experimental workflows.
Antiviral Spectrum of this compound
Currently, publicly available data on the broad antiviral spectrum of this compound is limited. The compound has demonstrated potent inhibitory activity against influenza A and B viruses.[1][2]
Quantitative Data Summary
| Virus Strain | Assay | Cell Line | Endpoint | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Influenza A/WSN/33 (H1N1) | Polymerase Inhibition Assay | - | Polymerase Activity | 12.26 | Not Reported | Not Reported | [1][2] |
| Influenza B virus | Not Reported | Not Reported | Not Reported | Activity Confirmed | Not Reported | Not Reported | [1][2] |
Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a viability assay. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of a compound.
Mechanism of Action: Targeting Cap-Snatching
Cap-dependent endonuclease inhibitors like IN-27 target a unique mechanism in the influenza virus life cycle known as "cap-snatching". This process is essential for the virus to synthesize its own messenger RNA (mRNA) using the host cell's machinery.
Caption: Mechanism of action of this compound.
Experimental Protocols for Antiviral Evaluation
Standard in vitro assays are crucial for determining the antiviral efficacy and spectrum of CEN inhibitors. The following are detailed methodologies for key experiments.
Plaque Reduction Assay
This assay is considered the gold standard for measuring the inhibition of viral replication.
Methodology:
-
Cell Seeding: Plate a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well plates.
-
Virus Infection: Infect the cells with the desired influenza virus strain at a low multiplicity of infection (MOI) for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until viral plaques are visible.
-
Staining and Quantification: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques at each compound concentration.
-
Data Analysis: Calculate the EC50 value by determining the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Caption: Workflow for a Plaque Reduction Assay.
Cytopathic Effect (CPE) Inhibition Assay
This high-throughput assay measures the ability of a compound to protect cells from virus-induced cell death.
Methodology:
-
Cell Seeding: Seed MDCK cells in 96-well plates.
-
Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of the virus.
-
Incubation: Incubate the plates for 48-72 hours until CPE is observed in the virus control wells.
-
Cell Viability Measurement: Assess cell viability using a colorimetric assay such as MTT or MTS.
-
Data Analysis: Calculate the EC50 value as the compound concentration that inhibits CPE by 50%.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the inhibitor.
Methodology:
-
Infection and Treatment: Infect MDCK cells with the virus in the presence of serial dilutions of the compound.
-
Supernatant Collection: After a single replication cycle (e.g., 24 hours), collect the culture supernatants.
-
Virus Tittering: Determine the viral titer in the collected supernatants using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: The EC90 or EC99 (the concentration that reduces the viral yield by 90% or 99%) is often calculated.
Conclusion
This compound is a potent inhibitor of influenza A and B viruses, acting through the well-validated mechanism of cap-snatching inhibition. While the full antiviral spectrum of this specific compound is not yet extensively documented in the public domain, the methodologies outlined in this guide provide a robust framework for its further evaluation. The continued investigation of this compound and other inhibitors in its class holds significant promise for the development of next-generation antiviral therapies with novel mechanisms of action to combat influenza and potentially other viral infections that utilize similar cap-snatching machinery.
References
Technical Whitepaper: Cap-dependent Endonuclease-IN-27 as a Potent Anti-Influenza Virus Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Influenza virus infection remains a significant global health concern, necessitating the development of novel antiviral therapeutics with distinct mechanisms of action to combat emerging drug resistance. The viral cap-dependent endonuclease (CEN), a crucial component of the influenza virus RNA polymerase complex, represents a highly attractive target for antiviral intervention. This enzyme facilitates the "cap-snatching" process, whereby the virus cleaves the 5' caps from host pre-mRNAs to prime the synthesis of its own viral mRNAs. Inhibition of this process effectively halts viral replication. This technical guide provides an in-depth overview of Cap-dependent endonuclease-IN-27 (also known as Compound 8), a potent and orally active inhibitor of the influenza virus CEN. We present available quantitative data, detailed experimental methodologies for the evaluation of such inhibitors, and visual representations of the underlying molecular mechanism and experimental workflows.
Introduction to Cap-dependent Endonuclease and the "Cap-Snatching" Mechanism
The influenza virus, a negative-sense RNA virus, replicates within the nucleus of host cells. A unique feature of its replication strategy is the "cap-snatching" mechanism, which is essential for the transcription of its genome into viral messenger RNAs (mRNAs) that can be translated by the host cell machinery.
The viral RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2). The cap-snatching process is a coordinated effort of these subunits:
-
Cap Binding: The PB2 subunit recognizes and binds to the 5' cap structure (m7GpppNm) of host pre-mRNAs.
-
Endonucleolytic Cleavage: The PA subunit, which harbors the endonuclease active site, then cleaves the host pre-mRNA approximately 10-13 nucleotides downstream from the cap.
-
Primer Utilization: The resulting capped RNA fragment serves as a primer for the initiation of viral mRNA synthesis, which is catalyzed by the PB1 subunit using the viral RNA as a template.
By hijacking host mRNA caps, the influenza virus ensures that its own mRNAs are efficiently translated by the host ribosomes. The essential and highly conserved nature of the cap-dependent endonuclease makes it an ideal target for the development of broad-spectrum influenza antiviral drugs.
This compound (Compound 8)
This compound is an orally active small molecule inhibitor of the influenza virus cap-dependent endonuclease. It has demonstrated potent antiviral activity, particularly against influenza B virus.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Virus Strain | Value | Reference |
| EC50 | Influenza A/WSN/33 (H1N1) polymerase | 12.26 nM | [1] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect in vitro.
Experimental Protocols
This section outlines detailed methodologies for key experiments used in the evaluation of influenza cap-dependent endonuclease inhibitors like IN-27.
Cap-dependent Endonuclease (CEN) Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the endonuclease activity of the viral polymerase.
Materials:
-
Purified influenza virus ribonucleoprotein (RNP) complexes (containing the PA, PB1, and PB2 subunits)
-
32P-labeled cap-1-containing model RNA substrate (e.g., Alfalfa Mosaic Virus RNA 4)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl2)
-
Test compound (this compound) at various concentrations
-
Stop solution (e.g., formamide with loading dyes)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager system
Procedure:
-
Prepare a reaction mixture containing the purified RNP complexes and the assay buffer.
-
Add the test compound at a range of final concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the 32P-labeled capped RNA substrate.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction by adding the stop solution.
-
Denature the samples by heating and load them onto a high-resolution denaturing polyacrylamide gel.
-
Perform electrophoresis to separate the cleavage products from the full-length substrate.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize and quantify the bands corresponding to the full-length substrate and the cleaved product using a phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of endonuclease activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-based Antiviral Assay (Plaque Reduction Assay)
This assay determines the ability of a compound to inhibit influenza virus replication in a cellular context.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., Influenza A/WSN/33 (H1N1))
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Infection medium (serum-free DMEM with TPCK-trypsin)
-
Test compound (this compound) at various concentrations
-
Agarose or Avicel overlay
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 6-well or 12-well plates and grow them to confluency.
-
Prepare serial dilutions of the influenza virus stock in infection medium.
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
During the infection period, prepare dilutions of the test compound in the overlay medium.
-
After infection, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with the compound-containing agarose or Avicel medium. Include a vehicle control and a no-virus control.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with a formalin solution.
-
Remove the overlay and stain the cells with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.
Cytotoxicity Assay (MTT or MTS Assay)
This assay is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or simply due to toxicity to the host cells.
Materials:
-
MDCK cells
-
Cell culture medium
-
Test compound (this compound) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MDCK cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control and a no-cell control (medium only).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the CC50 value (the concentration of compound that reduces cell viability by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
Signaling Pathway: Influenza Virus "Cap-Snatching" Mechanism and Inhibition by this compound
Caption: Mechanism of influenza virus "cap-snatching" and its inhibition by this compound.
Experimental Workflow: Screening for Cap-dependent Endonuclease Inhibitors
Caption: A typical experimental workflow for the identification and characterization of influenza CEN inhibitors.
Conclusion
This compound represents a promising lead compound for the development of novel anti-influenza therapeutics. Its potent inhibitory activity against the viral polymerase, demonstrated by a low nanomolar EC50 value, highlights the potential of targeting the cap-snatching mechanism. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of IN-27 and other CEN inhibitors. Further studies to determine a comprehensive pharmacological profile, including a full spectrum of antiviral activity, cytotoxicity, and in vivo efficacy, are warranted to advance this compound through the drug development pipeline. The development of potent and specific CEN inhibitors like IN-27 is a critical step towards expanding our arsenal against influenza virus infections.
References
A Technical Guide to Cap-Dependent Endonuclease Inhibitors for Bunyavirus Research
For Researchers, Scientists, and Drug Development Professionals
The order Bunyavirales encompasses a large group of emerging and re-emerging viruses, many of which are significant threats to public health and agriculture. A critical step in the bunyavirus replication cycle is the "cap-snatching" mechanism, a process essential for the transcription of viral RNA. This mechanism is mediated by a viral cap-dependent endonuclease (CEN) and represents a prime target for antiviral drug development. This guide provides an in-depth overview of the bunyavirus CEN, the inhibitors that target it, and the experimental protocols used in their evaluation.
The Cap-Snatching Mechanism: A Key Viral Process
Bunyaviruses, like influenza viruses, possess a cap-dependent endonuclease (CEN) domain within their large (L) protein, which functions as the RNA-dependent RNA polymerase.[1][2][3][4] This enzyme is responsible for cleaving the 5' capped ends from host cell messenger RNAs (mRNAs).[3][5] These "snatched" caps are then used as primers to initiate the transcription of viral mRNAs. This process is not only crucial for viral protein synthesis but also contributes to the suppression of host cell protein synthesis, aiding in viral takeover. The CEN active site requires divalent metal cations, typically Mg²⁺ or Mn²⁺, for its catalytic activity.[1] Given that this enzymatic function is absent in humans, the CEN is an attractive and specific target for the development of broad-spectrum antiviral drugs.[1][6]
The general mechanism of cap-snatching is a multi-step process involving the recognition of the host mRNA cap, endonucleolytic cleavage, and the initiation of viral transcription.
Caption: The bunyavirus cap-snatching pathway.
Inhibitors of Cap-Dependent Endonuclease
The strategy for inhibiting the bunyavirus CEN largely focuses on chelating the essential metal ions in its active site.[1] This approach has been validated by the success of baloxavir acid, the active form of baloxavir marboxil, which is an approved drug for treating influenza virus infections that targets the analogous PA endonuclease.[7][8] Several studies have demonstrated that baloxavir acid and other similar compounds are also effective against various bunyaviruses.[7][8]
These inhibitors typically contain a scaffold that can effectively bind to the two metal ions in the enzyme's active site, preventing the cleavage of host mRNA. This leads to the termination of viral transcription and replication.
Caption: Mechanism of action for CEN inhibitors.
Quantitative Data on Inhibitor Efficacy
The efficacy of CEN inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based antiviral assays. The following tables summarize key quantitative data for representative CEN inhibitors against various bunyaviruses.
Table 1: In Vitro Antiviral Activity (EC50) of CEN Inhibitors
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Baloxavir Acid | Bunyamwera virus (BUNV) | - | 0.7 ± 0.2 | [7][9] |
| Baloxavir Acid | La Crosse virus (LACV) | - | - | [7] |
| Ribavirin | Bunyamwera virus (BUNV) | - | 26.6 ± 8.9 | [7][9] |
| Compound A | Lymphocytic choriomeningitis virus (LCMV) | KB cells | - | [10] |
| Compound B | Lymphocytic choriomeningitis virus (LCMV) | KB cells | - | [10] |
| Compound C | Lymphocytic choriomeningitis virus (LCMV) | KB cells | - | [10] |
| Compound D | Lymphocytic choriomeningitis virus (LCMV) | KB cells | - | [10] |
| Compound A | Junin virus (JUNV) | HEK293T cells | - | [10] |
| Compound B | Junin virus (JUNV) | HEK293T cells | - | [10] |
| Compound C | Junin virus (JUNV) | HEK293T cells | - | [10] |
| Compound D | Junin virus (JUNV) | HEK293T cells | - | [10] |
*Note: Specific EC50 values for Compounds A-D were presented graphically in the source and are described as being 100- to 1,000-fold more active than ribavirin.[1][2][11]
Table 2: Biochemical Inhibition (IC50) of CEN Activity
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Baloxavir Acid | La Crosse virus (LACV) Endonuclease | 0.39 ± 0.03 | [7][9] |
| Baloxavir Acid | Severe fever with thrombocytopenia syndrome virus (SFTSV) Endonuclease | ~100 | [12] |
| Baloxavir Acid | Sin Nombre virus (SNV) Endonuclease | 622 | [12] |
| 2,4-dioxo-4-phenylbutanoic acid (DPBA) | La Crosse virus (LACV) Endonuclease | - | [3][13] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the discovery and characterization of novel CEN inhibitors. Below are methodologies for key experiments.
Fluorescence-Based Endonuclease Inhibition Assay
This biochemical assay directly measures the inhibition of the endonuclease's enzymatic activity. A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay.[7]
Objective: To determine the IC50 of a compound against the purified bunyavirus CEN domain.
Materials:
-
Purified, recombinant bunyavirus L-protein N-terminal domain (endonuclease).
-
Fluorescently labeled RNA substrate with a FRET pair (e.g., a fluorophore and a quencher).
-
Assay buffer (e.g., Tris-HCl, NaCl, MgCl₂, DTT).
-
Test compounds dissolved in DMSO.
-
384-well microplates.
-
Plate reader capable of fluorescence detection.
Procedure:
-
Reaction Setup: In a 384-well plate, add the assay buffer.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).
-
Enzyme Addition: Add the purified endonuclease protein to all wells except the 0% activity control. Incubate for 15-30 minutes at room temperature to allow compound binding.
-
Initiate Reaction: Add the FRET-labeled RNA substrate to all wells to start the reaction.
-
Signal Detection: Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength. Cleavage of the substrate separates the fluorophore from the quencher, resulting in a fluorescent signal.
-
Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay measures the ability of a compound to inhibit viral replication in a cellular context.
Objective: To determine the EC50 of a compound against a specific bunyavirus.
Materials:
-
Susceptible cell line (e.g., Vero, HEK293T).
-
Bunyavirus stock of known titer.
-
Culture medium (e.g., DMEM) with and without serum.
-
Test compounds.
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose).
-
Crystal violet staining solution.
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates to form a confluent monolayer.
-
Infection: Remove the culture medium and infect the cell monolayer with a dilution of virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour.
-
Compound Treatment: After adsorption, wash the cells and overlay them with an overlay medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for 3-7 days, depending on the virus, to allow for plaque formation.
-
Staining: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). Plot the percentage of inhibition against the compound concentration to determine the EC50.
In Vivo Efficacy Study in a Mouse Model
Animal models are crucial for evaluating the preclinical efficacy and safety of lead compounds.[14]
Objective: To assess the ability of a compound to reduce viral load and improve survival in a bunyavirus-infected mouse model.
Materials:
-
Appropriate mouse strain (e.g., IFNAR-/- mice, which are deficient in the type I interferon receptor, are often used for viruses that do not cause disease in wild-type mice).[14][15]
-
Pathogenic bunyavirus stock.
-
Test compound formulated for administration (e.g., oral gavage, intraperitoneal injection).
-
Biosafety level 3 or 4 facilities, as required for the specific virus.
Procedure:
-
Acclimatization: Acclimate animals to the facility for at least one week.
-
Infection: Challenge mice with a lethal dose of the bunyavirus via a relevant route of infection (e.g., intraperitoneal).
-
Treatment: Begin treatment with the test compound or a vehicle control at a specified time post-infection. Administer daily for a defined period (e.g., 7-10 days).
-
Monitoring: Monitor the animals daily for clinical signs of disease (weight loss, lethargy, etc.) and survival.
-
Viral Load Determination: At selected time points, collect blood or tissue samples to quantify viral load using methods like qRT-PCR or plaque assay.
-
Data Analysis: Compare survival curves between treated and control groups using Kaplan-Meier analysis. Compare viral loads and clinical scores using appropriate statistical tests (e.g., t-test, ANOVA).
Caption: Drug discovery workflow for CEN inhibitors.
Conclusion
The cap-dependent endonuclease of bunyaviruses is a highly conserved and validated target for antiviral therapy. The development of inhibitors, guided by the success of influenza CEN inhibitors like baloxavir acid, provides a promising pathway for creating broad-spectrum therapeutics against these important pathogens.[1][2][11] The continued application of robust biochemical, cell-based, and in vivo experimental models will be critical in advancing these candidates from the laboratory to the clinic.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Bunyaviridae RNA Polymerases (L-Protein) Have an N-Terminal, Influenza-Like Endonuclease Domain, Essential for Viral Cap-Dependent Transcription | PLOS Pathogens [journals.plos.org]
- 4. Bunyaviridae RNA Polymerases (L-Protein) Have an N-Terminal, Influenza-Like Endonuclease Domain, Essential for Viral Cap-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cap-Snatching Mechanism of Bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Enhanced efficacy of endonuclease inhibitor baloxavir acid against orthobunyaviruses when used in combination with ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural and functional similarities in bunyaviruses: Perspectives for pan‐bunya antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Host Cell Restriction Factors of Bunyaviruses and Viral Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Assays for Cap-Dependent Endonuclease-IN-27: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease-IN-27, also known as Compound 8, is a potent and orally active inhibitor of the viral cap-dependent endonuclease (CEN).[1][2] This enzyme is a crucial component of the influenza virus polymerase complex, responsible for the "cap-snatching" mechanism required for viral mRNA transcription. By targeting this essential viral process, this compound demonstrates significant antiviral activity, particularly against influenza B virus and the H1N1 subtype of influenza A virus.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the antiviral efficacy and cellular toxicity of this compound.
The cap-snatching mechanism is a prime target for antiviral drug development because it is essential for the replication of many viruses, including influenza, and is absent in humans.[3][4] The viral CEN cleaves the 5' cap from host cell messenger RNAs (mRNAs) to use as a primer for the synthesis of its own viral mRNAs.[3][5] Inhibitors like this compound block this process, thereby preventing viral replication.
Quantitative Data Summary
The following table summarizes the known in vitro efficacy of this compound.
| Compound | Virus Strain | Assay Type | Cell Line | Efficacy Metric (EC50) | Reference |
| This compound | Influenza A/WSN/33 (H1N1) | Polymerase Inhibition | Not Specified | 12.26 nM | [1][2] |
Note: EC50 (Half-maximal effective concentration) represents the concentration of the inhibitor required to inhibit the biological process by 50%.
Signaling Pathway and Experimental Workflow
Cap-Snatching Mechanism and Inhibition
The following diagram illustrates the cap-snatching mechanism of influenza virus and the point of inhibition by this compound.
Caption: Mechanism of influenza virus cap-snatching and inhibition by this compound.
Experimental Protocols
The following are detailed protocols for common in vitro assays to evaluate the antiviral activity and cytotoxicity of this compound. These are based on established methods for similar cap-dependent endonuclease inhibitors.
Cytopathic Effect (CPE) Reduction Assay
This assay determines the ability of the compound to protect cells from virus-induced cell death.
Objective: To determine the EC50 of this compound by measuring the inhibition of virus-induced cytopathic effect.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock (e.g., A/WSN/33 (H1N1))
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay[6]
-
96-well plates (clear bottom, white walls for luminescence)
Protocol:
-
Cell Seeding:
-
Compound Preparation and Addition:
-
Prepare a 2X stock solution of this compound in infection medium (DMEM with 1 µg/mL TPCK-trypsin).
-
Perform serial dilutions of the 2X compound stock.
-
-
Virus Infection and Treatment:
-
Prepare a virus dilution in infection medium to achieve a multiplicity of infection (MOI) that causes significant CPE in 3 days (e.g., MOI of 0.01).
-
Remove the culture medium from the cells.
-
Add 50 µL of the appropriate compound dilution to the wells.
-
Add 50 µL of the virus dilution to the wells (final volume 100 µL).
-
Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
Quantification of Cell Viability:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration relative to the virus and cell controls.
-
Determine the EC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Workflow Diagram:
References
- 1. Cap-dependent endonuclease-IN-27_TargetMol [targetmol.com]
- 2. targetmol.cn [targetmol.cn]
- 3. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publicacions.ub.edu [publicacions.ub.edu]
- 6. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]
Application Notes and Protocols: Cell-Based Antiviral Assay for Cap-Dependent Endonuclease Inhibitors
These application notes provide a detailed overview and experimental protocols for evaluating the efficacy of cap-dependent endonuclease (CEN) inhibitors, such as IN-27, against influenza virus infection in a cell-based format. The protocols are intended for researchers, scientists, and drug development professionals working on novel antiviral therapies.
Introduction
The cap-dependent endonuclease, an essential component of the influenza virus RNA polymerase complex, is responsible for the "cap-snatching" mechanism. This process involves the cleavage of the 5' cap from host pre-mRNAs to prime viral mRNA synthesis.[1][2] The critical role of this enzyme in viral replication makes it an attractive target for antiviral drug development.[3] Inhibitors of the cap-dependent endonuclease, such as baloxavir marboxil, have demonstrated potent antiviral activity against influenza A and B viruses.[4][5]
Cell-based assays are fundamental tools for the initial screening and characterization of antiviral compounds. They provide a physiologically relevant environment to assess a compound's ability to inhibit viral replication and to determine its cytotoxicity.[6] The following protocols describe common cell-based assays to measure the antiviral activity of cap-dependent endonuclease inhibitors.
Key Experimental Protocols
Several cell-based assays can be employed to quantify the antiviral efficacy of CEN inhibitors. The choice of assay depends on the specific research question, throughput requirements, and available resources.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death or morphological changes, known as the cytopathic effect.[6]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Virus growth medium (VGM): DMEM supplemented with 0.2% Bovine Serum Albumin (BSA), 25 mM HEPES, penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
TPCK-treated trypsin
-
Influenza virus stock
-
Test compound (e.g., IN-27)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS)
-
Plate reader
Protocol:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 0.3 x 10^5 cells/well in 100 µL of DMEM with 10% FBS. Incubate at 37°C in a 5% CO2 incubator for 24 hours to form a monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound in VGM.
-
Infection and Treatment:
-
Aspirate the cell culture medium from the 96-well plate.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
In a separate plate, mix the virus (at a multiplicity of infection - MOI - that causes significant CPE in 48-72 hours) with the serially diluted compound.
-
Add 150 µL of the virus-compound mixture to the corresponding wells of the cell plate.
-
Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours, or until significant CPE is observed in the virus control wells.
-
Quantification of Cell Viability:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%, using a variable slope (four-parameter) dose-response curve.[3]
Virus Yield Reduction Assay
This assay directly measures the inhibition of infectious virus particle production in the presence of the test compound.[6]
Materials:
-
Materials from the CPE reduction assay
-
12-well or 24-well cell culture plates
Protocol:
-
Cell Seeding and Infection: Seed MDCK cells in 12-well or 24-well plates and grow to confluency. Infect the cells with influenza virus at a specific MOI in the presence of serial dilutions of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a defined period (e.g., 24, 48, 72 hours).
-
Supernatant Collection: At the end of the incubation period, collect the culture supernatant from each well.
-
Virus Titer Quantification: Determine the viral titer in the collected supernatants using either a plaque assay or a TCID50 assay.
-
Plaque Assay: This method quantifies the number of infectious virus particles.[7] Serial dilutions of the supernatant are used to infect confluent cell monolayers, which are then overlaid with a semi-solid medium to restrict virus spread. Plaques (zones of cell death) are counted after a few days of incubation.
-
TCID50 Assay: This assay determines the virus dilution that infects 50% of the cell cultures.[7] Serial dilutions of the supernatant are added to cells in a 96-well plate. After incubation, the wells are scored for the presence of CPE. The TCID50 is calculated using the Reed-Muench method.[7]
-
-
Data Analysis: The reduction in viral titer in the presence of the compound compared to the untreated virus control is used to determine the inhibitory activity.
Neuraminidase-Based Assay for Replication Inhibition (IRINA)
This is a more streamlined, higher-throughput alternative to traditional methods that measures the enzymatic activity of newly synthesized viral neuraminidase on the surface of infected cells.[8][9]
Materials:
-
MDCK-SIAT1 cells
-
Virus growth medium (VGM)
-
Test compound (e.g., Baloxavir)
-
96-well black, clear-bottom plates
-
Neuraminidase substrate (e.g., 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid)
-
Stop solution
-
Fluorescence plate reader
Protocol:
-
Virus Titration (Inoculum Normalization): First, titrate the virus stock by measuring the NA activity of infected cells to determine the appropriate dilution for the main assay.[9]
-
Inhibition Assay:
-
Prepare 3-fold serial dilutions of the test compound (e.g., Baloxavir) in VGM.[9]
-
In a 96-well plate, mix 50 µL of each compound dilution with 50 µL of the diluted virus.[9]
-
Add 50 µL of a single-cell suspension of MDCK-SIAT1 cells (0.3 x 10^5 cells/well) to each well.[9]
-
Incubate the plate at 37°C in 5% CO2 for 24 hours.[9]
-
-
NA Activity Measurement:
-
Data Analysis: Calculate the EC50 value based on the reduction in neuraminidase activity.
Data Presentation
The quantitative data from the antiviral assays should be summarized in a clear and structured format for easy comparison.
| Compound | Assay Type | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| IN-27 | CPE Reduction | Influenza A/H1N1 | Data | Data | Data |
| IN-27 | Virus Yield Reduction | Influenza A/H1N1 | Data | Data | Data |
| Baloxavir | CPE Reduction | Influenza A/H1N1 | Data | Data | Data |
| Baloxavir | Virus Yield Reduction | Influenza A/H1N1 | Data | Data | Data |
| Ribavirin | CPE Reduction | Influenza A/H1N1 | Data | Data | Data |
| Ribavirin | Virus Yield Reduction | Influenza A/H1N1 | Data | Data | Data |
EC50 (50% effective concentration), CC50 (50% cytotoxic concentration). Data to be filled in from experimental results.
Visualizations
Cap-Snatching Mechanism and Inhibition
Caption: Mechanism of influenza virus cap-snatching and its inhibition by a CEN inhibitor.
Experimental Workflow for CPE Reduction Assay
Caption: Workflow for the Cytopathic Effect (CPE) reduction assay.
References
- 1. embopress.org [embopress.org]
- 2. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 7. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plaque Reduction Assay with Cap-dependent Endonuclease Inhibitor (CDEN-IN-27)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for determining the antiviral activity of Cap-dependent endonuclease-IN-27 (CDEN-IN-27), a novel investigational inhibitor, using a plaque reduction assay. Cap-dependent endonuclease is a crucial enzyme for the replication of many segmented negative-strand RNA viruses, such as influenza virus. This enzyme facilitates the "cap-snatching" mechanism, where the virus cleaves the 5' caps from host cell pre-mRNAs to prime its own transcription.[1][2] Inhibition of this endonuclease is a promising antiviral strategy.[3][4]
The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and for determining the antiviral efficacy of a compound.[5][6] The assay measures the reduction in the number of viral plaques formed in a cell monolayer in the presence of the antiviral agent. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) can then be calculated to quantify the potency of the inhibitor.[7][8]
Mechanism of Action: Cap-Snatching Inhibition
Cap-dependent endonuclease inhibitors, such as CDEN-IN-27, target the endonuclease domain of the viral RNA-dependent RNA polymerase (RdRp). In influenza virus, the RdRp is a heterotrimeric complex consisting of three subunits: PA, PB1, and PB2.[1] The PB2 subunit binds to the 5' cap of host pre-mRNAs, and the PA subunit contains the endonuclease active site that cleaves the host mRNA 10-13 nucleotides downstream of the cap.[1][2][9] This "snatched" capped fragment is then used by the PB1 polymerase subunit as a primer to initiate transcription of the viral genome.[1][9] CDEN-IN-27 is designed to bind to the endonuclease active site, preventing the cleavage of host pre-mRNAs and thereby inhibiting viral transcription and replication.
Caption: Mechanism of action of CDEN-IN-27 in inhibiting viral cap-snatching.
Data Presentation
The antiviral activity of CDEN-IN-27 is determined by calculating the IC50 value from the plaque reduction assay data. The results can be compared with other known cap-dependent endonuclease inhibitors.
| Compound | Virus Strain | Cell Line | IC50 / EC50 (nM) | Reference(s) |
| CDEN-IN-27 (Hypothetical) | Influenza A/WSN/33 | MDCK | To be determined | - |
| Baloxavir acid | Influenza A(H1N1)pdm09 | MDCK | 0.28 | [10] |
| Baloxavir acid | Influenza A(H3N2) | MDCK | 0.16 | [10] |
| Baloxavir acid | Influenza B/Victoria | MDCK | 3.42 | [10] |
| Baloxavir acid | Influenza B/Yamagata | MDCK | 2.43 | [10] |
| CAPCA-1 | La Crosse virus (LACV) | Vero | 0.45 µM (450 nM) | [3] |
| CAPCA-1 | La Crosse virus (LACV) | SH-SY5Y | 0.69 µM (690 nM) | [3] |
Experimental Protocol: Plaque Reduction Assay
This protocol is designed for determining the IC50 value of CDEN-IN-27 against a lytic RNA virus, such as influenza A virus, in Madin-Darby Canine Kidney (MDCK) cells.
Materials
-
Cells and Virus:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock (e.g., A/WSN/33) with a known titer (PFU/mL)
-
-
Media and Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Virus infection medium (e.g., DMEM with 0.5% BSA and TPCK-trypsin)
-
CDEN-IN-27 stock solution (in DMSO)
-
Overlay medium (e.g., 2X MEM, agarose, and TPCK-trypsin)
-
Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
-
Equipment and Consumables:
-
6-well cell culture plates
-
Sterile serological pipettes and pipette tips
-
CO2 incubator (37°C, 5% CO2)
-
Biosafety cabinet
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Experimental Workflow
Caption: Workflow for the plaque reduction assay with CDEN-IN-27.
Detailed Methodology
-
Cell Seeding:
-
Trypsinize and count MDCK cells.
-
Seed the cells into 6-well plates at a density that will form a confluent monolayer overnight (e.g., 5 x 10^5 cells/well).
-
Incubate at 37°C with 5% CO2.
-
-
Preparation of Virus-Inhibitor Mixture:
-
On the day of the experiment, prepare serial dilutions of CDEN-IN-27 in virus infection medium. The final concentrations should span a range that is expected to inhibit plaque formation (e.g., from 0.01 nM to 1000 nM).
-
Dilute the influenza virus stock in infection medium to a concentration that will yield 50-100 plaques per well.
-
Mix equal volumes of each inhibitor dilution with the diluted virus. Also, prepare a virus control (no inhibitor) and a cell control (no virus, no inhibitor).
-
Incubate the virus-inhibitor mixtures at room temperature for 1 hour.
-
-
Infection of Cell Monolayers:
-
Aspirate the growth medium from the confluent MDCK cell monolayers and wash once with PBS.
-
Inoculate the cells in duplicate with 200 µL of each virus-inhibitor mixture.
-
Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to ensure even distribution of the inoculum and to prevent the monolayer from drying out.
-
-
Agarose Overlay:
-
During the adsorption period, prepare the agarose overlay medium. For each well, you will need approximately 2 mL. The overlay should contain the same final concentration of CDEN-IN-27 as in the inoculum.
-
After the 1-hour incubation, aspirate the inoculum from the wells.
-
Gently add 2 mL of the corresponding overlay medium to each well.
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
-
Incubation and Plaque Visualization:
-
Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
-
To visualize the plaques, fix the cells by adding a fixing solution (e.g., 10% formalin) directly to the overlay and incubate for at least 1 hour.
-
Carefully remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry. Plaques will appear as clear zones against a purple background of stained cells.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus control (no inhibitor) using the following formula:
-
% Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control)] x 100
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of CDEN-IN-27 that inhibits plaque formation by 50%.[7]
-
Conclusion
This protocol provides a robust framework for evaluating the antiviral efficacy of the cap-dependent endonuclease inhibitor CDEN-IN-27. Accurate determination of the IC50 value is a critical step in the preclinical development of novel antiviral agents. The provided data on existing inhibitors can serve as a benchmark for assessing the potency of new compounds. Adherence to proper cell culture and virological techniques is essential for obtaining reproducible and reliable results.
References
- 1. Cap snatching - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. esrf.fr [esrf.fr]
- 10. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cap-Dependent Endonuclease Inhibitors in a Mouse Model of Influenza
Topic: Using Cap-Dependent Endonuclease Inhibitors in a Mouse Model of Influenza with a Focus on the Well-Characterized Compound Baloxavir Marboxil
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: As of November 2025, publicly available data specifically detailing the use of "Cap-dependent endonuclease-IN-27" in a mouse model of influenza is limited. Therefore, these application notes and protocols will focus on a well-characterized and clinically approved cap-dependent endonuclease (CEN) inhibitor, Baloxavir marboxil (BXM) , as a representative example. The principles and methodologies described herein can be adapted for the evaluation of other CEN inhibitors, including novel compounds like this compound, once sufficient preliminary data becomes available.
Introduction
Influenza viruses are a significant cause of respiratory illness worldwide, necessitating the development of novel antiviral therapeutics. The influenza virus RNA-dependent RNA polymerase, a heterotrimeric complex of PA, PB1, and PB2 subunits, is essential for viral replication and transcription.[1][2] A key component of this complex is the cap-dependent endonuclease (CEN) activity, located in the PA subunit, which is responsible for the "cap-snatching" mechanism.[1][2][3] This process involves the cleavage of the 5' cap from host pre-mRNAs to prime viral mRNA synthesis.[4][5] The unique and conserved nature of the CEN active site makes it an attractive target for antiviral drug development.[1]
Baloxavir marboxil is an orally available prodrug that is rapidly metabolized to its active form, baloxavir acid (BXA), a potent and selective inhibitor of the CEN.[6] BXA has demonstrated broad-spectrum activity against influenza A and B viruses, including strains resistant to neuraminidase inhibitors.[6] This document provides a detailed overview of the application of BXM in a mouse model of influenza, including its mechanism of action, in vivo efficacy data, and detailed experimental protocols.
Mechanism of Action
The influenza virus polymerase utilizes a unique "cap-snatching" mechanism to initiate transcription of its genome. The PB2 subunit of the polymerase binds to the 5' cap of host cell pre-mRNAs.[1][4] Subsequently, the CEN active site within the PA subunit cleaves the host mRNA 10-13 nucleotides downstream of the cap.[1] These capped fragments then serve as primers for the synthesis of viral mRNA by the PB1 subunit's RNA-dependent RNA polymerase activity.
Cap-dependent endonuclease inhibitors like baloxavir acid bind to the active site of the CEN on the PA subunit. This binding is facilitated by the presence of divalent metal ions, typically manganese (Mn2+), within the active site.[1] By occupying this site, the inhibitor prevents the cleavage of host pre-mRNAs, thereby blocking the initiation of viral transcription and subsequent virus replication.
Figure 1. Mechanism of action of Cap-dependent endonuclease inhibitors.
In Vivo Efficacy Data in Mouse Models
Numerous studies have demonstrated the potent in vivo efficacy of Baloxavir marboxil in mouse models of influenza A and B virus infection.[6][7][8]
Table 1: Survival Rates in Lethally Infected Mice Treated with a Single-Day Oral Dose of Baloxavir Marboxil
| Influenza Strain | BXM Dose (mg/kg, bid) | Survival Rate (%) | Reference |
| A/PR/8/34 | 0.05 | 30 | [6] |
| A/PR/8/34 | 0.5 | 100 | [6] |
| A/PR/8/34 | 5 | 100 | [6] |
| A/PR/8/34 (Vehicle) | - | 0 | [6] |
bid: twice a day
Table 2: Reduction in Lung Viral Titer in Mice Treated with Baloxavir Marboxil
| Treatment Group | Dose (mg/kg, bid) | Duration | Virus Titer Reduction (log10 TCID50/mL) vs. Vehicle | Reference |
| Baloxavir marboxil | 15 | 5 days | >2.0 (within 24 hours) | [6] |
| Oseltamivir phosphate | 5 | 5 days | <1.0 (within 24 hours) | [6] |
Treatment initiated 72 hours post-infection.
Table 3: Efficacy of Delayed Treatment with Baloxavir Marboxil in a Lethal Influenza A Mouse Model
| Treatment Initiation (hours post-infection) | BXM Dose (mg/kg, bid for 5 days) | Survival Rate (%) | Reference |
| 24 | 15 | 100 | [6] |
| 48 | 15 | 100 | [6] |
| 72 | 15 | 90 | [6] |
| 96 | 15 | 80 | [6] |
| Vehicle | - | 0 | [6] |
Experimental Protocols
The following protocols are generalized from published studies and can be adapted for the evaluation of novel CEN inhibitors.
Mouse Model of Influenza Infection
Figure 2. Experimental workflow for in vivo efficacy studies.
Materials:
-
Specific-pathogen-free BALB/c mice (6-8 weeks old)
-
Influenza virus stock (e.g., A/PR/8/34, B/HK/5/72)
-
Anesthetic (e.g., isoflurane)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Test compound (e.g., Baloxavir marboxil)
-
Oseltamivir phosphate (positive control)
Procedure:
-
Acclimatization: House mice in appropriate facilities for at least one week prior to the experiment.
-
Infection: Lightly anesthetize mice and intranasally inoculate with a lethal or sub-lethal dose of influenza virus suspended in a small volume (e.g., 50 µL) of sterile phosphate-buffered saline (PBS).
-
Treatment:
-
For prophylactic studies, administer the test compound orally via gavage at a predetermined time before infection (e.g., 4 hours).
-
For therapeutic studies, initiate treatment at various time points post-infection (e.g., 24, 48, 72, 96 hours).[6]
-
Administer the compound at the desired dosage and frequency (e.g., 15 mg/kg, twice daily for 5 days).[6]
-
Include vehicle control and positive control (e.g., oseltamivir phosphate) groups.
-
-
Monitoring: Monitor mice daily for body weight changes and survival for a period of 14 to 21 days post-infection.[6]
-
Endpoint: The primary endpoint is survival. Humane endpoints should be established based on institutional guidelines (e.g., >25-30% body weight loss).
Determination of Lung Viral Titer
Materials:
-
Lungs harvested from infected mice at specified time points
-
Sterile PBS
-
Tissue homogenizer
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium and supplements
-
Trypsin
-
Crystal violet solution
Procedure:
-
Sample Collection: At predetermined time points post-infection (e.g., 24, 48, 72 hours), humanely euthanize a subset of mice from each treatment group.
-
Homogenization: Aseptically harvest the lungs and homogenize them in a known volume of cold, sterile PBS.
-
Clarification: Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Serial Dilution: Perform 10-fold serial dilutions of the lung homogenate supernatant.
-
Infection of MDCK Cells: Inoculate confluent monolayers of MDCK cells in 96-well plates with the serially diluted lung homogenates.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
TCID50 Assay: After an appropriate incubation period (e.g., 3-5 days), assess the cytopathic effect (CPE). The 50% tissue culture infectious dose (TCID50) can be calculated using the Reed-Muench method.
Conclusion
Cap-dependent endonuclease inhibitors represent a promising class of anti-influenza drugs with a novel mechanism of action. Baloxavir marboxil has demonstrated significant efficacy in mouse models of influenza, leading to improved survival rates and a rapid reduction in viral titers, even with delayed treatment initiation. The protocols outlined in this document provide a framework for the preclinical evaluation of novel CEN inhibitors like this compound. Future studies on this compound should aim to generate similar in vivo efficacy and pharmacokinetic data to support its further development as a potential therapeutic for influenza.
References
- 1. publicacions.ub.edu [publicacions.ub.edu]
- 2. researchgate.net [researchgate.net]
- 3. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: FRET-Based Assay for Cap-Dependent Endonuclease Activity
Introduction
Many pathogenic viruses, including influenza, Lassa, and Hantaviruses, utilize a unique mechanism for transcribing their genomes called "cap-snatching".[1][2] The viral RNA-dependent RNA polymerase (RdRp), a multi-subunit complex, possesses an intrinsic endonuclease activity that cleaves the 5' cap structure, along with a short stretch of nucleotides, from host cell messenger RNAs (mRNAs).[1][3] These capped fragments are then used as primers to initiate the synthesis of viral mRNAs, effectively hijacking the host's transcriptional machinery.[2][3] The endonuclease domain responsible for this activity is an attractive target for the development of broad-spectrum antiviral drugs.[1][4]
This application note describes a robust and sensitive in vitro assay based on Fluorescence Resonance Energy Transfer (FRET) to quantitatively measure the activity of viral cap-dependent endonucleases. The assay is highly adaptable for high-throughput screening (HTS) of potential inhibitors, making it a critical tool for antiviral drug discovery.[1][3]
Principle of the Assay
The FRET-based assay employs a short, single-stranded RNA oligonucleotide substrate labeled with a fluorophore at its 5' end and a quencher molecule at its 3' end.[5][6] In the intact substrate, the proximity of the quencher to the fluorophore suppresses fluorescence emission via FRET.[7] When the viral endonuclease cleaves the RNA substrate, the fluorophore and quencher are separated, leading to a disruption of FRET and a measurable increase in fluorescence intensity.[4][5] This de-quenched fluorescence signal is directly proportional to the endonuclease activity. The reaction can be monitored in real-time to determine enzyme kinetics and inhibition.
Visualized Pathways and Workflows
Caption: The viral cap-snatching mechanism.
Caption: Principle of the FRET-based endonuclease assay.
Caption: General experimental workflow for inhibitor screening.
Data Presentation
Table 1: Examples of FRET Substrates for Viral Endonuclease Assays
| Target Virus/Enzyme | RNA Sequence (5' to 3') | Fluorophore (5' End) | Quencher (3' End) | Reference |
|---|---|---|---|---|
| Hantavirus (SNV) RdRp | CUCCUCAUUUUUCGCUAGUU | 6-FAM | Iowa Black (IB) | [3][5] |
| Influenza A PA/PB1/PB2 | Optimized Sequence | Not Specified | Not Specified | [8] |
| Sweet Potato Virus RNase III | FRET-siRNA | Not Specified | Not Specified |[9][10] |
Table 2: Typical Reaction Conditions for FRET-Based Endonuclease Assays
| Parameter | Condition | Notes | Reference |
|---|---|---|---|
| Enzyme | Influenza PA-N, Hantavirus Endonuclease Domain | Recombinantly expressed and purified protein. | [4][6] |
| Enzyme Concentration | 5 - 75 ng/µL (or ~5 - 25 nM) | Optimal concentration should be determined empirically by titration. | [4][6][8] |
| FRET Substrate Conc. | 120 - 200 nM | Higher concentrations may lead to inner filter effects. Optimal S/B at ~125 nM. | [4][6] |
| Assay Buffer | 10-50 mM Tris-HCl or HEPES, pH 7.5-8.0 | Buffer choice can depend on the specific enzyme. | [3][8] |
| Divalent Cation | 1 mM MnCl₂ | Mn²⁺ is a critical cofactor for many viral endonucleases. | [3][8][11] |
| Additives | 1 mM DTT, RNase Inhibitors | DTT maintains a reducing environment; inhibitors prevent non-specific degradation. | [6][8] |
| Temperature | 25°C (Room Temp) or 37°C | 37°C may yield higher activity for some enzymes. | [6][11] |
| Reaction Volume | 30 - 100 µL | Suitable for 96- or 384-well plate formats. | [12] |
| Incubation Time | 30 - 120 minutes | Monitor kinetically to determine the linear range of the reaction. |[4][8] |
Table 3: Example Kinetic and Inhibition Data
| Enzyme | Inhibitor | Parameter | Value | Reference |
|---|---|---|---|---|
| Influenza A PA-N | DPBA | IC₅₀ | 13.2 µM | [4] |
| Influenza A PA-N | DPBA | Kᵢ | 12.8 µM | [4] |
| Influenza A Polymerase Trimer | Phenylbutanoic Acid Inhibitors | IC₅₀ | 10 - 20 nM | [8] |
| Influenza A Polymerase Trimer | FRET-RNA Substrate | Kₘ | 150 ± 11 nM | [8] |
| Hantavirus Endonuclease | FRET-RNA Substrate | t₁/₂ (half-life) | ~3 minutes |[1][6] |
Experimental Protocols
Protocol 1: Reagent Preparation
-
Assay Buffer (1X):
-
FRET RNA Substrate:
-
Synthesize or purchase a 20-mer RNA oligonucleotide (e.g., 5'-CUCCUCAUUUUUCGCUAGUU-3') with a 5'-FAM fluorophore and a 3'-Iowa Black quencher.[3][5]
-
Resuspend the lyophilized substrate in nuclease-free water to a stock concentration of 100 µM.
-
Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Endonuclease Enzyme:
-
Express and purify the recombinant N-terminal domain of the viral endonuclease (e.g., Influenza PA-N) or the full polymerase complex.[4][8]
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Aliquot the purified enzyme and store at -80°C in a storage buffer containing glycerol (e.g., 10-20%) to prevent freezing damage.
-
-
Inhibitor Stock Solutions:
-
Dissolve inhibitor compounds (e.g., DPBA) in 100% DMSO to a high concentration (e.g., 10-50 mM).[4]
-
Store stock solutions at -20°C or -80°C.
-
For the assay, create a serial dilution plate of the inhibitor in DMSO or the assay buffer. The final DMSO concentration in the reaction should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Protocol 2: Endonuclease Activity Assay (96-well format)
-
Prepare Master Mix: On ice, prepare a master mix containing the 1X Assay Buffer and the FRET RNA substrate. For a 100 µL final reaction volume, prepare enough master mix for all reactions plus 10% extra. The final substrate concentration should be in the linear range (e.g., 200 nM).[4]
-
Set Up Controls:
-
Dispense Reagents: Add 90 µL of the master mix to the appropriate wells of a black, opaque 96-well plate.
-
Initiate Reaction: Start the reaction by adding 10 µL of the diluted endonuclease enzyme (to a final concentration of e.g., 75 ng/µL) to the wells.[4] Mix gently by pipetting or brief shaking.
-
Measure Fluorescence: Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence plate reader.
-
Data Acquisition: Measure the fluorescence intensity at 30-second or 1-minute intervals for 30-60 minutes. Use an excitation wavelength of ~495 nm and an emission wavelength of ~516 nm for the FAM fluorophore.[8]
Protocol 3: Inhibitor Screening and IC₅₀ Determination
-
Prepare Reagents: Prepare Assay Buffer, FRET substrate, and enzyme as described in Protocol 1.
-
Prepare Inhibitor Dilutions: Prepare a 10-point, 3-fold serial dilution of the test compound in a separate plate.
-
Set up Assay Plate:
-
Add 2 µL of each inhibitor dilution (or DMSO for vehicle control) to the wells of a 384-well assay plate.
-
Add 28 µL of a solution containing Assay Buffer and FRET substrate (final concentration e.g., 200 nM).
-
Controls: Include "no enzyme" wells (background) and "no inhibitor" wells (100% activity).
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.
-
Initiate Reaction: Add 10 µL of the diluted endonuclease enzyme to all wells (except the "no enzyme" control). The final volume should be 40 µL.
-
Measure and Analyze:
-
Immediately begin kinetic fluorescence measurements as described in Protocol 2.
-
Calculate the initial reaction rate (velocity) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.
-
Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_no_inhibitor - V_background)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (or similar sigmoidal) model using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.[4]
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of FRET‐based high‐throughput screening for viral RNase III inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of FRET-based high-throughput screening for viral RNase III inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endonuclease Substrate Selectivity Characterized with Full-Length PA of Influenza A Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols: Measuring the EC50 of Cap-dependent Endonuclease-IN-27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease (CEN) is a crucial enzyme for the replication of many segmented negative-strand RNA viruses, including the influenza virus. This enzyme facilitates a process known as "cap-snatching," where it cleaves the 5' cap from host cell messenger RNAs (mRNAs) to use as a primer for the synthesis of viral mRNA.[1][2][3] This mechanism is essential for the virus to translate its own proteins and complete its life cycle. The absence of a homologous enzyme in humans makes the cap-dependent endonuclease an attractive and highly specific target for antiviral drug development.[3][4]
Cap-dependent endonuclease-IN-27 is an orally active inhibitor of this viral enzyme.[5][6] It has demonstrated potent antiviral activity, particularly against influenza viruses.[5][6] Determining the half-maximal effective concentration (EC50) of inhibitors like IN-27 is a critical step in the drug development process, providing a quantitative measure of the compound's potency in a cell-based or biochemical assay. This document provides detailed protocols for measuring the EC50 of this compound.
Mechanism of Action: Cap-Snatching
The cap-dependent endonuclease is a domain of the viral RNA-dependent RNA polymerase (RdRp) complex. The process it mediates, cap-snatching, is a prime target for antiviral intervention.
Caption: The cap-snatching mechanism of influenza virus and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound.
| Compound Name | Target | Virus Strain | Assay Type | EC50 | Reference |
| This compound | Polymerase | IFV A/WSN/33 (H1N1) | Not Specified | 12.26 nM | [5][6] |
Experimental Protocols
Two common methods for determining the EC50 of cap-dependent endonuclease inhibitors are presented below: a biochemical fluorescence resonance energy transfer (FRET)-based assay and a cell-based cytopathic effect (CPE) assay.
Protocol 1: In Vitro FRET-Based Endonuclease Activity Assay
This protocol measures the direct inhibitory effect of the compound on the endonuclease enzyme activity. It utilizes a synthetic RNA substrate with a fluorophore and a quencher at opposite ends. Cleavage of the substrate by the endonuclease separates the fluorophore and quencher, resulting in a measurable increase in fluorescence.[1][7][8]
Materials:
-
Recombinant cap-dependent endonuclease (e.g., from influenza A virus)
-
This compound
-
FRET-based RNA substrate (e.g., 5'-FAM/3'-Iowa Black quencher labeled RNA oligo)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 1 mM DTT, 1 mM MnCl2
-
DMSO (for compound dilution)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range could be from 1 µM down to picomolar concentrations. Further dilute the compound solutions in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Enzyme and Substrate Preparation: Dilute the recombinant cap-dependent endonuclease and the FRET-RNA substrate in the assay buffer to their optimal working concentrations. These concentrations should be predetermined through optimization experiments.
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted this compound to the wells of the 384-well plate. Include wells with buffer and DMSO as negative controls and a known inhibitor as a positive control.
-
Add the diluted enzyme solution (e.g., 10 µL) to all wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET-RNA substrate solution (e.g., 5 µL) to all wells.
-
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm for FAM) in the plate reader at regular intervals (e.g., every 60 seconds) for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear phase of fluorescence increase over time) for each concentration of the inhibitor.
-
Normalize the rates relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which in a biochemical assay represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Caption: Workflow for the in vitro FRET-based endonuclease activity assay.
Protocol 2: Cell-Based Cytopathic Effect (CPE) Assay
This protocol measures the ability of the compound to protect host cells from virus-induced cell death (cytopathic effect). The EC50 value derived from this assay reflects the compound's potency in a more biologically relevant context.[3][9]
Materials:
-
Host cell line susceptible to the influenza virus (e.g., Madin-Darby Canine Kidney - MDCK cells)
-
Influenza virus stock (e.g., A/WSN/33 H1N1)
-
This compound
-
Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., fetal bovine serum, antibiotics)
-
Infection medium (serum-free medium containing TPCK-trypsin)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a serial dilution of this compound in the infection medium.
-
Infection and Treatment:
-
After 24 hours, remove the growth medium from the cell plates and wash the cells with phosphate-buffered saline (PBS).
-
Add the serially diluted compound to the wells. Include wells with infection medium only (virus control) and wells with uninfected cells (cell control).
-
Immediately add the influenza virus stock diluted in infection medium to the wells at a predetermined multiplicity of infection (MOI).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator, or until significant CPE is observed in the virus control wells.
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance for MTT, luminescence for CellTiter-Glo®) using a plate reader.
-
-
Data Analysis:
-
Normalize the cell viability data with the cell control (100% viability) and virus control (0% viability) values.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.
-
Caption: Workflow for the cell-based cytopathic effect (CPE) assay.
Conclusion
The provided protocols offer robust and established methods for determining the EC50 of this compound. The choice between a biochemical and a cell-based assay will depend on the specific research question. The FRET-based assay provides a direct measure of enzyme inhibition, while the CPE assay offers a more physiologically relevant assessment of the compound's antiviral efficacy. Accurate determination of the EC50 is a cornerstone for the preclinical evaluation of this promising antiviral candidate.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Cap-dependent endonuclease-IN-27_TargetMol [targetmol.com]
- 6. targetmol.cn [targetmol.cn]
- 7. Computation-Guided Discovery of Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Cap-dependent Endonuclease-IN-27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease-IN-27 is a potent, orally active small molecule inhibitor of the viral cap-dependent endonuclease (CEN).[1] This enzyme is a critical component of the viral replication machinery for many segmented negative-strand RNA viruses, most notably the influenza virus. The CEN, residing in the PA subunit of the influenza virus polymerase, facilitates a process known as "cap-snatching," where the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) and uses it as a primer to synthesize its own viral mRNAs.[2][3][4][5] This process is essential for the virus to hijack the host's protein synthesis machinery and produce viral proteins for replication. By selectively targeting the viral CEN, this compound effectively blocks viral replication with high specificity, making it a valuable tool for studying the intricacies of viral replication and a promising candidate for antiviral drug development. These application notes provide detailed protocols and data for utilizing this compound in viral replication studies.
Mechanism of Action
This compound inhibits the endonuclease activity of the viral polymerase, preventing the cleavage of host cell mRNA caps. This disruption of the cap-snatching process halts the production of viral mRNAs, subsequently inhibiting viral protein synthesis and overall viral replication. The high selectivity of this compound for the viral CEN over host-cell enzymes minimizes off-target effects and cytotoxicity.
Caption: Mechanism of action of this compound.
Quantitative Data
The antiviral activity of this compound has been evaluated in cell-based assays. The following table summarizes its in vitro efficacy.
| Compound Name | Virus Strain | Assay Type | Cell Line | EC50 (nM) | Reference |
| This compound | IFV A/WSN/33 (H1N1) | Polymerase Inhibition | - | 12.26 | [1] |
EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral activity by 50%.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the antiviral efficacy of this compound are provided below.
In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)
This assay determines the concentration of the inhibitor required to protect cells from virus-induced cell death.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock (e.g., A/WSN/33 (H1N1))
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well plates
Protocol:
-
Seed MDCK cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in infection medium (DMEM with 1 µg/mL TPCK-trypsin).
-
Remove the growth medium from the cells and wash with PBS.
-
Add 100 µL of the diluted inhibitor to the appropriate wells. Include wells with no inhibitor as virus controls and wells with no virus as cell controls.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until CPE is observed in the virus control wells.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration.
Plaque Reduction Assay
This assay measures the ability of the inhibitor to reduce the number of infectious virus particles.
Materials:
-
MDCK cells
-
6-well plates
-
Influenza virus stock
-
This compound
-
Agarose or Avicel overlay medium
-
Crystal violet solution
Protocol:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the influenza virus stock.
-
Infect the cells with the diluted virus for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with medium containing 1.2% Avicel and serial dilutions of this compound.
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.
Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Quantification
This protocol quantifies the effect of the inhibitor on viral RNA synthesis.
Materials:
-
MDCK cells
-
Influenza virus stock
-
This compound
-
RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
qRT-PCR master mix
-
Primers and probes specific for a viral gene (e.g., M1) and a host housekeeping gene (e.g., GAPDH).
Protocol:
-
Seed MDCK cells in 12-well plates and incubate overnight.
-
Treat the cells with different concentrations of this compound for 1 hour.
-
Infect the cells with influenza virus at an MOI of 1.
-
At various time points post-infection (e.g., 8, 12, 24 hours), harvest the cells.
-
Extract total RNA using a commercial kit.
-
Perform one-step qRT-PCR using primers and probes for the viral M1 gene and the host GAPDH gene.
-
Calculate the relative viral RNA levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.
References
- 1. Cap-dependent endonuclease-IN-27_TargetMol [targetmol.com]
- 2. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cap-dependent Endonuclease-IN-27 in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Cap-dependent endonuclease-IN-27 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active inhibitor of the cap-dependent endonuclease (CEN).[1][2] Its primary mechanism of action is to block the "cap-snatching" process utilized by certain viruses, such as influenza virus.[3][4][5] This process is essential for the virus to generate primers for the transcription of its own mRNA, and by inhibiting it, the compound effectively suppresses viral replication.[6][7] The cap-dependent endonuclease is a viral enzyme, and humans do not have a homologous gene, making it a highly selective target for antiviral therapy.[3][5]
Q2: What are the common applications of this compound in cell culture?
The primary application of this compound in cell culture is as an antiviral agent, particularly against influenza viruses.[1][2] It is used in in vitro studies to assess its efficacy in inhibiting viral replication and to study the mechanisms of viral transcription. For example, it has shown inhibitory activity against the polymerase of IFV A/WSN/33 (H1N1) with an EC50 of 12.26 nM.[1]
Q3: How do I determine the optimal concentration of this compound for my specific cell line and virus?
The optimal concentration of this compound should be determined empirically for each cell line and virus strain. A good starting point is to perform a dose-response experiment. This involves treating infected cells with a serial dilution of the inhibitor and measuring the antiviral activity and cytotoxicity at various concentrations. The goal is to find a concentration that provides maximal antiviral efficacy with minimal toxicity to the cells.
Q4: What is the difference between EC50 and CC50 values?
-
EC50 (50% effective concentration): This is the concentration of a drug that gives half-maximal response. In the context of antiviral research, it is the concentration of this compound required to inhibit viral replication by 50%.[8]
-
CC50 (50% cytotoxic concentration): This is the concentration of a compound that causes the death of 50% of the cells in a culture.[8]
A desirable inhibitor will have a low EC50 and a high CC50, resulting in a high selectivity index (SI = CC50/EC50), which indicates a wide therapeutic window.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cell Death Observed | The concentration of this compound is too high and causing cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 value in your specific cell line. Use concentrations well below the CC50 for your antiviral experiments. |
| The solvent used to dissolve the inhibitor (e.g., DMSO) is at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.5%). Run a solvent-only control to assess its effect on cell viability. | |
| No or Low Antiviral Activity | The concentration of this compound is too low. | Perform a dose-response experiment to determine the EC50 value for your virus and cell line. Increase the concentration of the inhibitor, ensuring it remains below the cytotoxic level. |
| The inhibitor is not stable under your experimental conditions. | This compound is typically stored as a powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[1] Prepare fresh working solutions from a stock solution for each experiment. | |
| The virus strain is resistant to the inhibitor. | Resistance to cap-dependent endonuclease inhibitors can arise from mutations in the viral polymerase acidic (PA) subunit.[9][10] If resistance is suspected, consider sequencing the PA gene of your virus stock. | |
| Inconsistent Results Between Experiments | Variability in cell density or virus titer. | Ensure consistent cell seeding density and use a standardized virus stock with a known titer (e.g., PFU/mL or TCID50/mL) for all experiments. |
| Pipetting errors or improper mixing of the inhibitor. | Calibrate your pipettes regularly and ensure the inhibitor is thoroughly mixed into the culture medium before adding it to the cells. |
Experimental Protocols
Determining the 50% Cytotoxic Concentration (CC50)
This protocol describes how to determine the cytotoxicity of this compound using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24-48 hours of incubation.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium. It is recommended to perform a two-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a solvent-only control and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plate for a period that corresponds to the duration of your planned antiviral assay (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the inhibitor concentration and determine the CC50 value using a non-linear regression analysis.
Determining the 50% Effective Concentration (EC50)
This protocol outlines the steps to determine the antiviral efficacy of this compound.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Treatment: After a short incubation period to allow for viral entry (e.g., 1 hour), remove the virus inoculum and add fresh medium containing serial dilutions of this compound. The concentrations used should be below the determined CC50 value. Include a virus-only control (no inhibitor) and a mock-infected control.
-
Incubation: Incubate the plate for a period sufficient for the virus to replicate and cause a measurable effect (e.g., cytopathic effect (CPE), plaque formation, or viral protein expression).
-
Quantification of Antiviral Activity: The method of quantification will depend on the virus and the assay being used. Common methods include:
-
CPE Reduction Assay: Visually score the cytopathic effect in each well or use a cell viability assay like MTT to quantify the reduction in cell death.
-
Plaque Reduction Assay: Overlay the cells with a semi-solid medium containing the inhibitor and count the number of plaques after a few days.
-
Viral Yield Reduction Assay: Harvest the supernatant and quantify the amount of progeny virus using a plaque assay or TCID50 assay.
-
qRT-PCR: Extract viral RNA from the cells or supernatant and quantify the viral load by quantitative reverse transcription PCR.
-
-
Data Analysis: Calculate the percentage of viral inhibition for each concentration relative to the virus-only control. Plot the percentage of inhibition against the inhibitor concentration and determine the EC50 value using a non-linear regression analysis.
Data Summary
The following tables summarize the in vitro activity of various cap-dependent endonuclease inhibitors against different viruses as reported in the literature. This data can serve as a reference for designing your own experiments.
Table 1: In Vitro Activity of Cap-dependent Endonuclease Inhibitors
| Inhibitor | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Influenza A/WSN/33 (H1N1) | Not Specified | 0.01226 | Not Specified | Not Specified | [1] |
| CAPCA-1 | La Crosse virus (LACV) | Vero | 0.45 | >100 | >222 | [3] |
| T-705 (Favipiravir) | La Crosse virus (LACV) | Vero | 33.85 | >100 | >2.95 | [3] |
| Ribavirin | La Crosse virus (LACV) | Vero | >100 | >100 | Not Determined | [3] |
| Baloxavir | Influenza A and B viruses | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
Visualizations
Mechanism of Action: Inhibition of Viral Cap-Snatching
Caption: Inhibition of the viral cap-snatching mechanism by this compound.
Experimental Workflow: Determining Optimal Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common experimental issues.
References
- 1. Cap-dependent endonuclease-IN-27_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Stability of Cap-dependent Endonuclease Inhibitors in Solution
Disclaimer: Specific stability and solubility data for Cap-dependent endonuclease-IN-27 are not publicly available. The following troubleshooting guides and FAQs are based on general best practices for handling potent, small-molecule inhibitors in a research setting. It is crucial to perform small-scale solubility and stability tests before proceeding with critical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions of potent small molecule inhibitors like this compound, high-purity, anhydrous dimethyl sulfoxide (DMSO) is generally the recommended solvent. For many small molecules, DMSO offers high solubility. We empirically recommend a standard storage concentration of up to 50 mM to ensure the homogeneity of stock solutions when preparing working dilutions[1]. However, it is critical to start with a small amount of the compound to test its solubility in your specific lot of DMSO.
Q2: My inhibitor precipitated out of solution after dilution in an aqueous buffer (e.g., PBS). What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for compounds initially dissolved in a high concentration of an organic solvent like DMSO. Here are some troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the inhibitor in your aqueous buffer.
-
Optimize the Dilution Method: Instead of a single-step dilution, try a serial dilution approach. This can sometimes prevent the compound from crashing out of the solution.
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (typically at concentrations of 0.01-0.1%), to your aqueous buffer can help maintain the solubility of hydrophobic compounds.
-
Consider an Alternative Solvent System: If permissible for your experimental setup, you might explore using a co-solvent system, where a small percentage of an organic solvent like ethanol or polyethylene glycol (PEG) is included in the final aqueous buffer.
Q3: How should I store my stock solution of this compound?
A3: Stock solutions of small molecule inhibitors in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for long-term storage, at -80°C in tightly sealed, low-protein-binding tubes. Before use, allow the aliquot to thaw completely and come to room temperature. Vortex gently to ensure the solution is homogeneous.
Q4: I am observing a loss of inhibitory activity over time. What could be the cause?
A4: A gradual loss of activity could be due to several factors:
-
Chemical Instability: The compound may be degrading in your solvent or under your storage conditions. Hydrolysis or oxidation can occur, especially if the compound is not stored in an anhydrous solvent or is exposed to light.
-
Adsorption to Plastics: Potent, hydrophobic compounds can adsorb to the surface of plastic storage tubes and pipette tips, leading to a decrease in the effective concentration. Using low-adhesion polypropylene tubes can mitigate this issue.
-
Repeated Freeze-Thaw Cycles: As mentioned, repeated freezing and thawing can lead to the degradation of the compound or cause it to precipitate out of solution.
Troubleshooting Guides
Issue 1: Compound Precipitation During Experiment
| Symptom | Possible Cause | Suggested Solution |
| Visible precipitate in the well of a microplate or in the experimental buffer. | The compound's solubility limit has been exceeded in the final aqueous buffer. | 1. Lower the final concentration of the inhibitor. 2. Incorporate a biocompatible surfactant (e.g., 0.01% Tween® 20) in the final buffer. 3. Perform a serial dilution instead of a single large dilution. 4. If possible, increase the percentage of DMSO in the final solution (ensure it is compatible with your assay). |
| Inconsistent or non-reproducible experimental results. | Micro-precipitation that is not easily visible. | 1. Centrifuge your diluted inhibitor solution at high speed before adding it to the experiment to pellet any precipitate. 2. Visually inspect solutions against a dark background for any signs of turbidity. |
Issue 2: Inconsistent Inhibitory Potency (IC50/EC50 Values)
| Symptom | Possible Cause | Suggested Solution |
| IC50/EC50 values vary significantly between experiments. | 1. Inaccurate pipetting of a viscous DMSO stock. 2. Degradation of the stock solution. 3. Adsorption of the compound to labware. | 1. Use positive displacement pipettes for viscous DMSO stocks. Ensure the stock is at room temperature and well-mixed. 2. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. 3. Pre-coat pipette tips by aspirating and dispensing the solution a few times before the final transfer. Use low-protein-binding tubes and plates. |
Experimental Protocols
Protocol: Small-Scale Solubility Test
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg).
-
Solvent Addition: Add a calculated volume of the desired solvent (e.g., DMSO) to achieve a high stock concentration (e.g., 50 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not dissolve, gentle warming (up to 37°C) or sonication can be attempted.
-
Observation: Visually inspect the solution for any undissolved particles. If it is not clear, the compound is not fully soluble at that concentration.
-
Serial Dilution: If soluble, perform serial dilutions in your final experimental aqueous buffer (e.g., PBS) to determine the concentration at which precipitation occurs.
Protocol: Freeze-Thaw Stability Assessment
-
Initial Analysis: Prepare a fresh stock solution of the inhibitor in DMSO. Immediately dilute a small amount to a known concentration in your analytical mobile phase and analyze it using a suitable method like HPLC to obtain an initial purity/concentration profile (Time 0).
-
Freeze-Thaw Cycles: Subject aliquots of the stock solution to multiple freeze-thaw cycles (e.g., 1, 3, and 5 cycles). A single cycle consists of freezing at -20°C or -80°C for at least one hour, followed by thawing to room temperature.
-
Post-Cycle Analysis: After each set of cycles, analyze the aliquots by HPLC as in step 1.
-
Data Comparison: Compare the peak area and purity of the compound at each freeze-thaw interval to the Time 0 sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Visualizations
Caption: General workflow for preparing and handling small molecule inhibitor solutions.
Caption: Troubleshooting pathway for inhibitor precipitation in aqueous solutions.
References
Technical Support Center: Cap-Snatching Endonuclease Inhibitor Experiments
Welcome to the technical support center for cap-snatching endonuclease inhibitor experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental workflows for identifying and characterizing inhibitors of viral cap-snatching endonucleases.
Troubleshooting Guides
This section provides solutions to common problems encountered during various stages of cap-snatching endonuclease inhibitor experiments.
Section 1: Enzyme and Substrate Issues
Question: My purified endonuclease shows little to no activity. What are the possible causes and solutions?
Answer: Several factors can contribute to low or absent enzyme activity. Here’s a systematic approach to troubleshooting this issue:
-
Protein Purity and Integrity:
-
Problem: The purified endonuclease may be degraded, misfolded, or aggregated.
-
Solution:
-
Run an SDS-PAGE gel to check the purity and integrity of your protein preparation. The presence of multiple bands or bands at lower molecular weights could indicate degradation.
-
Confirm the protein concentration using a reliable method like a BCA assay.
-
Consider purifying the protein under different conditions (e.g., lower temperature, inclusion of protease inhibitors) to minimize degradation.[1][2]
-
-
-
Assay Buffer Conditions:
-
Problem: The pH, salt concentration, or co-factors in your assay buffer may be suboptimal.
-
Solution:
-
Divalent Cations: Cap-snatching endonucleases are metalloenzymes that typically require divalent cations like Manganese (Mn²⁺) or Magnesium (Mg²⁺) for activity. Mn²⁺ is often a stronger activator than Mg²⁺.[3] Optimize the concentration of Mn²⁺ (typically in the range of 1-5 mM) as excessive concentrations can sometimes be inhibitory.[4][5]
-
pH and Buffer System: Most endonucleases are active in a pH range of 7.0-8.5. Ensure your buffer system is appropriate and the pH is correctly calibrated.
-
Additives: Some enzymes require stabilizing agents like BSA or detergents (e.g., Tween-20) at low concentrations to prevent aggregation and non-specific binding.
-
-
-
Substrate Quality:
-
Problem: The RNA or DNA substrate may be degraded or contain impurities.
-
Solution:
-
Verify the integrity of your substrate on a denaturing gel.
-
Ensure the substrate is free from contaminants from the synthesis or purification process.
-
-
Section 2: Assay-Specific Troubleshooting
Question: I am observing high background fluorescence or a low signal-to-noise ratio in my FRET-based endonuclease assay. How can I fix this?
Answer: High background and low signal-to-noise are common issues in FRET assays. Here are some troubleshooting steps:
-
Problem: Substrate Degradation or Photobleaching
-
Solution:
-
Ensure your FRET-labeled RNA substrate is stored correctly and has not been subjected to excessive freeze-thaw cycles.
-
Minimize the exposure of your reagents to light to prevent photobleaching of the fluorophore.
-
Include a no-enzyme control to assess the baseline fluorescence and stability of the substrate over the course of the experiment.[6][7]
-
-
-
Problem: Assay Buffer Composition
-
Solution:
-
Some components in your buffer might be autofluorescent. Test the background fluorescence of the buffer alone.
-
Phenol red in cell culture media is a known source of autofluorescence and should be avoided in the final assay mixture if applicable.
-
-
-
Problem: Instrument Settings
-
Problem: Incomplete Quenching
-
Solution:
-
The design of the FRET substrate is critical. Ensure the fluorophore and quencher are in close enough proximity in the intact substrate to allow for efficient FRET.
-
-
Question: My gel-based endonuclease assay shows smeared bands or no distinct product bands. What could be wrong?
Answer: Gel electrophoresis issues can obscure the results of your endonuclease assay. Consider the following:
-
Problem: Nuclease Contamination
-
Solution:
-
Ensure all your reagents (enzyme, substrate, buffers) are nuclease-free. Use nuclease-free water and consumables.
-
Include a no-enzyme control to check for substrate degradation due to contamination.[10]
-
-
-
Problem: Sub-optimal Electrophoresis Conditions
-
Solution:
-
Run the gel at a lower voltage for a longer period to improve resolution and prevent overheating, which can cause band smiling or smearing.
-
Use the appropriate percentage of acrylamide or agarose in your gel to resolve the expected sizes of your substrate and cleavage products.
-
-
-
Problem: Enzyme Concentration or Incubation Time
-
Solution:
-
Too much enzyme or a very long incubation time can lead to complete degradation of the substrate, resulting in the absence of both substrate and product bands. Perform a time-course or enzyme titration experiment to find the optimal conditions.
-
Conversely, too little enzyme or a short incubation time may not produce enough cleavage product to be visible on the gel.
-
-
Section 3: Inhibitor Screening and Data Interpretation
Question: I have identified several "hits" in my high-throughput screen, but they are not validating in secondary assays. What could be the cause of these false positives?
Answer: False positives are a significant challenge in high-throughput screening. Common causes include:
-
Compound Interference with the Assay Signal:
-
Problem: The compounds themselves may be fluorescent or may quench the fluorescence signal, leading to an apparent inhibition.
-
Solution:
-
Perform a counterscreen where the compounds are tested in the assay buffer without the enzyme to identify any intrinsic fluorescence or quenching properties.[11]
-
-
-
Compound Aggregation:
-
Problem: At higher concentrations, some compounds can form aggregates that non-specifically inhibit the enzyme.
-
Solution:
-
Include a detergent like Triton X-100 (around 0.01%) in the assay buffer to disrupt aggregate formation.
-
Test the inhibitors at a range of concentrations to see if the inhibition is dose-dependent in a manner consistent with a true inhibitor.
-
-
-
Lack of Specificity:
-
Problem: Some compounds, particularly those that chelate metal ions, can appear as inhibitors due to their interaction with the essential Mn²⁺/Mg²⁺ cofactors rather than specific binding to the enzyme's active site.[12]
-
Solution:
-
Validate hits using an orthogonal assay with a different detection method (e.g., follow up a FRET-based screen with a gel-based assay).[13]
-
-
Question: The IC50 value for my inhibitor varies significantly between experiments. What could be causing this lack of reproducibility?
Answer: Variability in IC50 values can be frustrating. Here are some potential sources of this issue:
-
Assay Conditions:
-
Problem: The IC50 of competitive inhibitors is dependent on the substrate concentration.
-
Solution:
-
Ensure that the substrate concentration is kept consistent across all experiments. Report the substrate concentration used when reporting IC50 values.
-
-
-
Tight-Binding Inhibition:
-
Problem: If your inhibitor binds very tightly to the enzyme (i.e., the Ki is close to the enzyme concentration), the IC50 will be dependent on the enzyme concentration.
-
Solution:
-
Measure the IC50 at different enzyme concentrations. If the IC50 value changes with the enzyme concentration, you may have a tight-binding inhibitor. In such cases, the Morrison equation should be used to determine the Ki.
-
-
-
Reagent Stability:
-
Problem: The inhibitor or the enzyme may not be stable under the assay or storage conditions.
-
Solution:
-
Prepare fresh dilutions of the inhibitor for each experiment.
-
Ensure the enzyme is stored correctly and handled on ice.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Mn²⁺ to use in my endonuclease assay?
A1: The optimal Mn²⁺ concentration can vary between different endonucleases, but a good starting point is typically between 1 mM and 5 mM.[3][4] It is recommended to perform a titration to determine the optimal concentration for your specific enzyme, as concentrations above the optimum can sometimes be inhibitory.[14]
Q2: How can I express and purify the influenza PA endonuclease domain for my experiments?
A2: The N-terminal domain of the influenza PA subunit (PA-Nter) is typically expressed in E. coli as a tagged protein (e.g., with a His-tag). The protein can then be purified using affinity chromatography (e.g., Ni-NTA agarose), followed by further purification steps like ion-exchange or size-exclusion chromatography to achieve high purity.[1][2][15]
Q3: What are some common positive controls for cap-snatching endonuclease inhibitor assays?
A3: Known inhibitors of cap-snatching endonucleases are used as positive controls. Baloxavir acid (the active form of Baloxavir marboxil) is a potent and specific inhibitor. Other commonly used inhibitors in research settings include 2,4-dioxo-4-phenylbutanoic acid (DPBA) and certain flavonoids like epigallocatechin gallate (EGCG).[3][16]
Q4: Can I use a DNA substrate instead of an RNA substrate for my endonuclease assay?
A4: Yes, many cap-snatching endonucleases, including the influenza PA endonuclease, have been shown to cleave single-stranded DNA (ssDNA) substrates in addition to RNA substrates.[3][15] Using a DNA substrate can sometimes be more cost-effective and the substrate may be more stable. However, the enzyme's kinetics and inhibitor potencies might differ between RNA and DNA substrates.
Q5: What is the "cap-snatching" mechanism and why is it a good drug target?
A5: Cap-snatching is a process used by some viruses, like influenza, to steal the 5' cap structure from host cell messenger RNAs (mRNAs). This capped fragment is then used as a primer to synthesize viral mRNAs. This process is essential for the virus to translate its own proteins using the host cell's machinery. The endonuclease that performs this "snatching" is a viral enzyme and is not present in humans, making it an excellent and specific target for antiviral drugs.[12][17]
Data Presentation
Table 1: Comparison of IC50 Values for Common Cap-Snatching Endonuclease Inhibitors
| Inhibitor | Virus/Enzyme | Assay Type | IC50 | Reference |
| Baloxavir acid | Influenza A PA | Enzymatic | ~2.5 nM | [18] |
| Baloxavir acid | Influenza B PA | Enzymatic | Low nM range | [11] |
| DPBA | Influenza PA-Nter | Gel-based | ~20-40 µM | [3] |
| EGCG | Influenza PA-Nter | Gel-based | Micromolar range | [16] |
| BPR3P0128 | Influenza A RNP | Gel-based | 0.25 µM | [19] |
Experimental Protocols
Protocol 1: FRET-Based Cap-Snatching Endonuclease Assay
This protocol is adapted from a method for a generic FRET-based endonuclease assay.[6][7]
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM MnCl₂. Prepare fresh and keep on ice.
-
Enzyme Stock: Dilute the purified endonuclease to the desired concentration in assay buffer.
-
Substrate Stock: Dilute the FRET-labeled RNA substrate (e.g., 5'-FAM/3'-quencher) to the desired concentration in assay buffer.
-
Inhibitor Stock: Prepare serial dilutions of the inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1-2%.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add 2 µL of inhibitor dilution (or DMSO for controls) to each well.
-
Add 48 µL of the enzyme solution to each well and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately begin monitoring the fluorescence intensity at the appropriate wavelengths (e.g., excitation at 485 nm, emission at 520 nm for FAM) using a plate reader.
-
Take readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.
-
Protocol 2: Gel-Based Endonuclease Cleavage Assay
This protocol is a generalized procedure for a gel-based assay.[15]
-
Reaction Setup:
-
In a microfuge tube, combine the following on ice:
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 2 mM MnCl₂)
-
Radiolabeled or fluorescently labeled RNA/DNA substrate (e.g., 100 ng)
-
Inhibitor at desired concentration (or DMSO for control)
-
Purified endonuclease enzyme (e.g., 1 µg)
-
-
Adjust the final volume with nuclease-free water.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of a stop solution (e.g., formamide loading dye with EDTA).
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea).
-
Run the gel until the dye front reaches the bottom.
-
-
Visualization:
-
Visualize the bands using autoradiography (for radiolabeled substrates) or a fluorescence imager. The intact substrate will appear as a single band, while the cleaved products will appear as one or more smaller bands.
-
Mandatory Visualizations
Caption: General workflow for a cap-snatching endonuclease inhibitor assay.
Caption: Troubleshooting flowchart for low endonuclease activity.
Caption: The cap-snatching mechanism and the action of endonuclease inhibitors.
References
- 1. Preparation of Recombinant PA Endonuclease Domain Protein of Influenza A Virus and Its Application for Glycobiology Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Manganese Is a Strong Specific Activator of the RNA Synthetic Activity of Human Polη - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and properties of a manganese-stimulated endonuclease from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. imbb.forth.gr [imbb.forth.gr]
- 11. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 12. Catching the cap-snatcher | EMBL [embl.org]
- 13. researchgate.net [researchgate.net]
- 14. Coordinates the Expression of two Manganese Oxidases and Optimizes Manganese Oxide Precipitation in Response to Aqueous Mn(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. researchgate.net [researchgate.net]
"Cap-dependent endonuclease-IN-27 quality control for research"
Technical Support Center: Cap-dependent endonuclease-IN-27
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound 8) is an orally active, potent inhibitor of the cap-dependent endonuclease (CEN) enzyme of the influenza virus.[1][2][3] The influenza virus polymerase complex uses this endonuclease for a process called "cap-snatching," where it cleaves the 5' cap from host cell messenger RNAs (mRNAs) and uses them as primers to synthesize its own viral mRNAs. By inhibiting this enzyme, this compound blocks viral transcription and replication.[4] This mechanism is a clinically validated target for anti-influenza drugs.
Q2: What is the primary application of this compound?
A2: The primary application of this compound is in preclinical research as an antiviral agent. It has demonstrated activity against influenza B virus and inhibits the polymerase of influenza A/WSN/33 (H1N1) virus.[1][3][5] It can be used in in vitro cell-based assays and in vivo animal models to study influenza virus replication and to evaluate the efficacy of CEN inhibitors.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, the compound should be stored as follows:
-
Powder: -20°C for up to 3 years.[1]
-
In Solvent: -80°C for up to 1 year.[1] It is advisable to avoid repeated freeze-thaw cycles of stock solutions.
Q4: How should I dissolve and prepare this compound for in vivo studies?
A4: A suggested formulation for in vivo administration is a clear solution prepared using a combination of solvents. For example, to achieve a working concentration of 2 mg/mL, you can use a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[1] A typical preparation method involves first dissolving the compound in DMSO, then adding PEG300, followed by Tween 80, and finally bringing it to the final volume with saline or PBS, ensuring the solution is clear at each step.[1] The exact ratios may need to be optimized for your specific experimental conditions and animal model.
Q5: What are the quality control specifications for this compound?
A5: Specific quality control data such as purity percentage, detailed solubility values (e.g., mg/mL in various solvents), and appearance are not consistently provided in publicly available sources. It is highly recommended to request a certificate of analysis (CoA) from the supplier, which should provide lot-specific quality control information.
Quantitative Data Summary
The publicly available data for this compound is limited. The following table summarizes the known efficacy value and provides context for other important parameters that should be evaluated.
| Parameter | Value | Virus Strain/System | Description |
| EC50 | 12.26 nM | Influenza A/WSN/33 (H1N1) Polymerase | The half-maximal effective concentration required to inhibit viral polymerase activity by 50%.[1][3] |
| IC50 | Data not available | e.g., Purified CEN enzyme | The half-maximal inhibitory concentration against the purified enzyme. This value helps confirm direct target engagement. |
| CC50 | Data not available | e.g., MDCK, A549 cells | The half-maximal cytotoxic concentration. This value is critical for determining the compound's toxicity to host cells. |
| Selectivity Index (SI) | Data not available | (CC50 / EC50) | A ratio that indicates the therapeutic window of the compound. A higher SI value is desirable. |
Experimental Protocols
Below are detailed methodologies for key experiments. These are generalized protocols for influenza virus inhibitors and should be optimized for your specific laboratory conditions.
Protocol 1: In Vitro Antiviral Activity (Plaque Reduction Assay)
This assay determines the concentration of the inhibitor required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/WSN/33)
-
This compound
-
Cell culture medium (e.g., DMEM) with supplements
-
Virus growth medium (VGM) (e.g., DMEM with TPCK-trypsin and BSA)
-
Semi-solid overlay (e.g., Avicel or Agarose) in 2x medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates at a density that will form a confluent monolayer (e.g., 3 x 105 cells/mL, 1 mL/well) and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in VGM. Based on the known EC50 of 12.26 nM, a starting concentration of 1 µM is recommended, with dilutions ranging down to the low nanomolar or picomolar level.
-
Infection: Aspirate the cell culture medium from the MDCK cell monolayers and wash with PBS. Infect the cells with influenza virus at a multiplicity of infection (MOI) that produces countable plaques (e.g., 100 plaque-forming units or PFU per well) in a small volume (e.g., 100-200 µL) for 1 hour at 37°C.
-
Treatment: After the 1-hour incubation, remove the virus inoculum. Add 1 mL of the prepared compound dilutions to each well. Include a "virus control" (cells infected but treated with vehicle, e.g., 0.1% DMSO) and a "cell control" (mock-infected cells with vehicle).
-
Overlay: Add 1 mL of the semi-solid overlay to each well and gently mix. Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay measures the effect of the compound on the metabolic activity of host cells to determine the 50% cytotoxic concentration (CC50).
Materials:
-
MDCK cells (or other relevant cell line)
-
This compound
-
Cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of ~1-2 x 104 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium at the same or higher concentrations used in the antiviral assay. Add the dilutions to the cells. Include a "vehicle control" (cells treated with the highest concentration of DMSO used) and a "cell control" (untreated cells).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.
-
MTT Addition: Add MTT reagent to each well (e.g., 10 µL of a 5 mg/mL solution) and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Inhibitory Activity | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles. 2. Incorrect Concentration: Errors in dilution calculations or pipetting. 3. Assay Conditions: Suboptimal virus MOI, cell confluency, or incubation time. 4. Resistant Virus Strain: The viral strain used may have reduced susceptibility. | 1. Use a fresh aliquot of the compound. Verify storage conditions. 2. Recalculate and carefully prepare fresh serial dilutions. 3. Optimize the plaque assay with a known inhibitor to ensure the assay is performing correctly. 4. Test against the reference strain (A/WSN/33) if possible. Consider sequencing the polymerase gene of your virus. |
| High Cytotoxicity Observed | 1. Compound is Inherently Toxic: The compound may be toxic to the cell line at the tested concentrations. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) are toxic to cells. 3. Contamination: The compound stock or media may be contaminated. | 1. Lower the range of concentrations tested. If the EC50 and CC50 are too close, the compound has a poor therapeutic window. 2. Ensure the final solvent concentration in the assay is non-toxic (typically ≤0.5% for DMSO). 3. Use sterile techniques and fresh, filtered media and reagents. |
| Compound Precipitation in Media | 1. Poor Solubility: The compound has low solubility in aqueous media. 2. Concentration Too High: The concentration used exceeds the solubility limit. | 1. Prepare the highest concentration stock in 100% DMSO. When diluting in aqueous media, vortex thoroughly. 2. Lower the starting concentration for the serial dilutions. If solubility issues persist, consider adding a small amount of a non-toxic surfactant like Tween 80 if compatible with the assay. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Health: Cells were at different passage numbers or confluency. 2. Variability in Virus Titer: The virus stock titer may have changed over time. 3. Pipetting Inaccuracy: Inconsistent pipetting, especially for serial dilutions. | 1. Use cells within a consistent, low passage number range and ensure monolayer confluency is consistent. 2. Re-titer the virus stock before starting a new set of experiments. 3. Use calibrated pipettes and change tips for each dilution. Perform dilutions in a larger volume to minimize errors. |
Visualizations
Influenza Virus Cap-Snatching Mechanism
The following diagram illustrates the "cap-snatching" process, which is inhibited by this compound. The influenza virus polymerase complex, consisting of PA, PB1, and PB2 subunits, binds to a host cell's pre-mRNA. The PA subunit's endonuclease activity then cleaves the 5' cap, which is subsequently used by the PB1 subunit to prime the transcription of viral RNA into viral mRNA.
Caption: Influenza virus cap-snatching mechanism and the inhibitory action of this compound.
Experimental Workflow for Antiviral Compound Screening
This diagram outlines the logical flow of an in vitro experiment to determine the efficacy and toxicity of an antiviral compound like this compound.
Caption: General workflow for evaluating the in vitro efficacy and cytotoxicity of an antiviral compound.
References
- 1. Cap-dependent endonuclease-IN-27_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-MedChemExpress [medchemexpress.app17.com]
"interpreting results from Cap-dependent endonuclease-IN-27 studies"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cap-dependent endonuclease-IN-27 (CEN-IN-27).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and orally active inhibitor of the influenza virus cap-dependent endonuclease (CEN).[1] It targets the "cap-snatching" mechanism, a critical step in influenza virus replication where the virus hijacks the 5' cap of host messenger RNAs (mRNAs) to initiate transcription of its own genome. By inhibiting this process, CEN-IN-27 effectively blocks viral replication.
Q2: What is the mechanism of action of this compound?
A2: this compound inhibits the endonuclease activity of the viral polymerase acidic (PA) protein subunit. This enzyme is responsible for cleaving host pre-mRNAs to generate capped primers for viral mRNA synthesis. By blocking this cleavage, the inhibitor prevents the virus from producing its own proteins and replicating.
Q3: What is the in vitro efficacy of this compound?
A3: this compound has demonstrated potent inhibitory activity against the influenza A/WSN/33 (H1N1) polymerase with a 50% effective concentration (EC50) of 12.26 nM.[1]
Q4: What are the key assays to measure the activity of this compound?
A4: The antiviral activity of CEN-IN-27 is typically evaluated using cell-based assays such as the Plaque Reduction Assay and the Cytopathic Effect (CPE) Inhibition Assay. Direct enzymatic inhibition can be measured using a Cap-dependent Endonuclease Activity Assay.
Quantitative Data Summary
While specific IC50, CC50, and Selectivity Index (SI) data for this compound are not publicly available, the following table provides representative data for other potent cap-dependent endonuclease inhibitors to illustrate the expected range of activity.
| Compound/Inhibitor | Virus/Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| CAPCA-1 | La Crosse Virus (Vero cells) | 0.45 | >100 | >222 | [2] |
| CEN Inhibitor Cpd. B | Lymphocytic Choriomeningitis Virus (KB cells) | <0.001 | >10 | >10,000 | [3][4] |
| CEN Inhibitor Cpd. B | Junin Virus (HEK293T cells) | <0.001 | >10 | >10,000 | [3][4] |
| Baloxavir acid | Influenza A(H1N1)pdm09 | 0.00028 | >10 | >35,714 | [5] |
| Baloxavir acid | Influenza A(H3N2) | 0.00016 | >10 | >62,500 | [5] |
| Baloxavir acid | Influenza B/Victoria | 0.00342 | >10 | >2,924 | [5] |
| Baloxavir acid | Influenza B/Yamagata | 0.00243 | >10 | >4,115 | [5] |
Experimental Protocols & Troubleshooting Guides
Cap-Snatching Signaling Pathway
The following diagram illustrates the influenza virus cap-snatching mechanism, which is the target of this compound.
Caption: Influenza Virus Cap-Snatching Mechanism and Inhibition by CEN-IN-27.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Experimental Workflow:
Caption: Workflow for a Plaque Reduction Assay.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No plaques in virus control wells | - Inactive virus stock.- Incorrect cell line for the virus strain.- Problems with the overlay medium. | - Titer the virus stock to confirm infectivity.- Ensure the cell line is susceptible to the influenza strain used.- Check the preparation and concentration of the overlay. Agarose that is too hot can kill cells. |
| Irregular or fuzzy plaque morphology | - Cell monolayer is not confluent.- Overlay solidified unevenly.- Disturbance of plates during incubation. | - Ensure a confluent and healthy cell monolayer before infection.- Ensure even distribution of the overlay before it solidifies.- Avoid moving the plates during the incubation period. |
| High variability between replicate wells | - Inaccurate pipetting of virus or compound.- Uneven cell seeding. | - Use calibrated pipettes and ensure proper mixing.- Ensure a homogenous cell suspension when seeding plates. |
| Compound toxicity observed | - Compound concentration is too high. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50) and use concentrations below this for the plaque reduction assay. |
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Experimental Workflow:
Caption: Workflow for a CPE Inhibition Assay.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No CPE in virus control wells | - Low virus titer.- Insufficient incubation time.- Resistant cell line. | - Increase the multiplicity of infection (MOI).- Extend the incubation period.- Confirm cell line susceptibility. |
| High background in cell control wells (low viability) | - Poor cell health.- Contamination.- Reagent toxicity. | - Use healthy, low-passage number cells.- Check for microbial contamination.- Test for toxicity of assay reagents on cells. |
| Inconsistent results | - Pipetting errors.- Edge effects in the plate. | - Ensure accurate and consistent pipetting.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Compound precipitates in media | - Poor solubility of the compound. | - Use a suitable solvent (e.g., DMSO) at a final concentration that is not toxic to the cells (typically ≤0.5%).- Prepare fresh dilutions for each experiment. |
References
- 1. Cap-dependent endonuclease-IN-27_TargetMol [targetmol.com]
- 2. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. czc.hokudai.ac.jp [czc.hokudai.ac.jp]
- 4. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Influenza Antivirals: Cap-dependent Endonuclease-IN-27 vs. Baloxavir Marboxil
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two cap-dependent endonuclease (CEN) inhibitors, Cap-dependent endonuclease-IN-27 and baloxavir marboxil, as potential antiviral agents against influenza virus. This analysis is based on available preclinical data, offering insights into their respective potencies and mechanisms of action.
The influenza virus polymerase, a key player in viral replication, utilizes a unique "cap-snatching" mechanism to initiate the transcription of its genome. This process is mediated by the cap-dependent endonuclease (CEN) activity of the polymerase acidic (PA) subunit. Both this compound and baloxavir marboxil target this crucial enzymatic step, representing a promising class of antiviral drugs.
Mechanism of Action: A Shared Target
Both compounds inhibit the cap-dependent endonuclease of the influenza virus polymerase. This enzyme is responsible for cleaving the 5' cap from host cell messenger RNAs (mRNAs), which are then used as primers to synthesize viral mRNAs. By blocking this "cap-snatching" process, these inhibitors effectively halt viral gene transcription and replication.
Below is a diagram illustrating the cap-snatching mechanism and the inhibitory action of these drugs.
Caption: Mechanism of influenza virus cap-snatching and inhibition by CEN inhibitors.
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and the active form of baloxavir marboxil, baloxavir acid.
In Vitro Antiviral Activity
| Compound | Virus Strain | Assay Type | EC50 (nM) | IC50 (nM) | Reference |
| This compound | Influenza A/WSN/33 (H1N1) | Polymerase Inhibition | 12.26 | - | [1] |
| Baloxavir Acid | Influenza A(H1N1)pdm09 | Plaque Reduction | - | 0.28 (median) | [2] |
| Baloxavir Acid | Influenza A(H3N2) | Plaque Reduction | - | 0.16 (median) | [2] |
| Baloxavir Acid | Influenza B/Victoria-lineage | Plaque Reduction | - | 3.42 (median) | [2] |
| Baloxavir Acid | Influenza B/Yamagata-lineage | Plaque Reduction | - | 2.43 (median) | [2] |
EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect or inhibition, respectively. A lower value indicates higher potency.
Cytotoxicity
No direct CC50 (50% cytotoxic concentration) data was found for this compound in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Polymerase Inhibition Assay (for EC50 of this compound)
While the specific details of the polymerase inhibition assay used for this compound are not exhaustively described in the available source, a general method for assessing influenza virus polymerase activity involves a mini-genome replicon assay.
Principle: This assay utilizes a plasmid-based system to reconstitute the influenza virus RNA polymerase complex (PB1, PB2, and PA) and a reporter gene (e.g., luciferase) flanked by the viral non-coding regions in susceptible cells. The polymerase complex transcribes the reporter gene, and the level of reporter protein expression is proportional to the polymerase activity. The effect of an inhibitor is measured by the reduction in reporter gene expression.
Generalized Protocol:
-
Cell Culture: Plate susceptible cells (e.g., HEK293T or MDCK) in 96-well plates.
-
Transfection: Co-transfect the cells with plasmids expressing the influenza virus PB1, PB2, and PA proteins, and a plasmid containing the reporter gene flanked by the viral promoter and terminator sequences.
-
Compound Treatment: After transfection, add serial dilutions of the test compound (e.g., this compound) to the cells.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay (for IC50 of Baloxavir Acid)
Principle: This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50%. A plaque is a visible structure formed in a cell culture when the infection of one cell by a single virus particle leads to the infection and destruction of adjacent cells, creating a clear zone.
Generalized Protocol:
-
Cell Monolayer Preparation: Seed Madin-Darby canine kidney (MDCK) cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock.
-
Infection: Infect the MDCK cell monolayers with a standardized amount of virus (typically 50-100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium (e.g., agarose or Avicel) containing serial dilutions of the test compound (e.g., baloxavir acid).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Plaque Visualization and Counting: Fix the cells with a solution like 4% formaldehyde and stain with crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Cytopathic Effect (CPE) Inhibition Assay
Principle: This assay measures the ability of a compound to protect cells from the destructive effects (cytopathic effect) of a virus. Cell viability is typically measured using a colorimetric or fluorometric method.
Generalized Protocol:
-
Cell Seeding: Seed host cells (e.g., MDCK) in 96-well plates.
-
Compound and Virus Addition: Add serial dilutions of the test compound to the cells, followed by a standardized amount of influenza virus.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Cell Viability Assessment: Measure cell viability using an appropriate method, such as the MTT assay. The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. The EC50 is the concentration that protects 50% of the cells from the viral CPE.
Cell Viability Assay (MTT Assay for CC50)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Generalized Protocol:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Summary and Future Directions
Both this compound and baloxavir marboxil demonstrate inhibitory activity against the influenza virus cap-dependent endonuclease. Based on the limited available data, baloxavir acid, the active form of baloxavir marboxil, appears to be a highly potent inhibitor with activity in the low nanomolar to sub-nanomolar range against a variety of influenza A and B strains. This compound also shows potent activity against Influenza A/WSN/33 (H1N1) in a polymerase inhibition assay.
However, a direct and comprehensive comparison is hampered by the lack of publicly available, peer-reviewed data for this compound, particularly concerning its activity against a broader panel of influenza strains, its cytotoxicity, and its in vivo efficacy. Further studies are required to fully elucidate the comparative performance of these two CEN inhibitors and their potential as therapeutic agents for influenza. Researchers are encouraged to conduct head-to-head in vitro and in vivo studies to provide a clearer picture of their relative strengths and weaknesses.
References
Validating Cap-Dependent Endonuclease Inhibitors in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The influenza virus cap-dependent endonuclease (CEN), an essential component of the viral RNA polymerase complex, has emerged as a critical target for novel antiviral therapies. This enzyme facilitates "cap-snatching," a process where the virus cleaves the 5' caps of host cell pre-mRNAs to prime its own transcription. As this mechanism is absent in humans, CEN inhibitors represent a promising class of antiviral agents with a high therapeutic index. This guide provides a comparative overview of Cap-dependent endonuclease-IN-27 and other key CEN inhibitors, with a focus on their validation in animal models.
Comparative Efficacy of CEN Inhibitors
While in vivo data for this compound is not yet publicly available, its in vitro potency against influenza A and B viruses positions it as a compound of significant interest. The following tables summarize the available quantitative data for this compound and provide a comparison with other CEN inhibitors that have been evaluated in animal models.
| Compound | Target Virus | In Vitro Efficacy (EC50) | Animal Model | In Vivo Efficacy |
| This compound | Influenza A/WSN/33 (H1N1), Influenza B | 12.26 nM (H1N1)[1] | Not yet reported | Not yet reported |
| Baloxavir marboxil (BXM) | Influenza A and B viruses | Potent and broad-spectrum | Immunocompetent and immunocompromised mice, Cynomolgus macaques | - Mice: Single oral administration completely prevented mortality. Significantly reduced lung viral titers compared to vehicle and oseltamivir.[2] - Macaques: Significantly lower virus titers compared to untreated and neuraminidase inhibitor-treated groups against H7N9 HPAIV.[3] |
| Carbamoyl pyridone carboxylic acid (CAPCA)-1 | La Crosse virus (LACV) | <1 µM in neuronal and non-neuronal cells | Mice | - Rescued 20-31% of mice from lethal infection. - Significantly extended survival of infected mice. - Reduced viral loads in the brain.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key in vivo experiments cited in this guide.
Murine Model of Influenza Virus Infection for BXM Evaluation[2]
-
Animal Model: Female BALB/c mice.
-
Virus Inoculation: Mice were intranasally inoculated with a lethal dose of influenza A/PR/8/34 or B/HK/5/72 virus.
-
Drug Administration: Baloxavir marboxil (BXM) was administered orally as a single dose or in a multi-day regimen. Oseltamivir phosphate was used as a comparator and administered twice daily for 5 days.
-
Efficacy Assessment:
-
Survival: Mice were monitored daily for mortality for a specified period.
-
Viral Titer Reduction: Lungs were collected at specific time points post-infection, and viral titers were determined by TCID50 assay.
-
Non-Human Primate Model of Highly Pathogenic Avian Influenza (HPAI) H7N9 Infection[3]
-
Animal Model: Cynomolgus macaques.
-
Virus Inoculation: Macaques were infected with H7N9 HPAIV.
-
Drug Administration: Baloxavir was administered to one group of macaques. Other groups received neuraminidase inhibitors (oseltamivir and zanamivir) or were left untreated.
-
Efficacy Assessment:
-
Viral Titers: Virus titers in various tissues and swabs were measured at different time points post-infection.
-
Clinical Signs: Animals were monitored for clinical signs of disease.
-
Murine Model of La Crosse Virus (LACV) Infection for CAPCA-1 Evaluation[4]
-
Animal Model: Mice.
-
Virus Inoculation: Mice were infected intraperitoneally with a lethal dose of LACV.
-
Drug Administration: Carbamoyl pyridone carboxylic acid (CAPCA)-1 was administered subcutaneously once daily, starting 4 hours before infection and continuing for 7 days.
-
Efficacy Assessment:
-
Survival Analysis: Survival of the mice was monitored daily.
-
Viral Load in Brain: Viral loads in the brain tissue were quantified at specific time points post-infection.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes is essential for a comprehensive understanding.
Caption: Mechanism of action of cap-dependent endonuclease inhibitors.
Caption: General workflow for in vivo validation of CEN inhibitors.
Conclusion
Cap-dependent endonuclease inhibitors hold immense promise as a new generation of antiviral drugs. While this compound has demonstrated potent in vitro activity, its validation in animal models will be a critical next step in its development. The established in vivo efficacy of other CEN inhibitors like Baloxavir marboxil and CAPCA-1 provides a strong rationale and a clear path forward for the preclinical evaluation of novel compounds in this class. The experimental frameworks outlined in this guide offer a robust starting point for researchers aiming to validate the in vivo efficacy of new CEN inhibitors.
References
- 1. Cap-dependent endonuclease-IN-27_TargetMol [targetmol.com]
- 2. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of a Cap-Dependent Endonuclease Inhibitor and Neuraminidase Inhibitors against H7N9 Highly Pathogenic Avian Influenza Virus Causing Severe Viral Pneumonia in Cynomolgus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cap-Dependent Endonuclease Inhibitors
For researchers, scientists, and drug development professionals, understanding the landscape of antiviral resistance is paramount. This guide provides a comprehensive comparison of cross-resistance profiles for cap-dependent endonuclease (CEN) inhibitors, a promising class of anti-influenza agents. By examining key experimental data and methodologies, this document aims to inform strategic research and development in the ongoing battle against influenza virus evolution.
The emergence of drug-resistant influenza strains poses a significant threat to public health. Cap-dependent endonuclease (CEN), a critical enzyme in the influenza virus replication cycle, has become a key target for novel antiviral therapies. Baloxavir marboxil, the first approved CEN inhibitor, has demonstrated clinical efficacy; however, the emergence of viral variants with reduced susceptibility necessitates a deeper understanding of cross-resistance patterns among different CEN inhibitors. This guide compares the performance of baloxavir with other CEN inhibitors, providing available experimental data to support the analysis.
Comparative Analysis of In Vitro Susceptibility
The in vitro efficacy of CEN inhibitors is typically evaluated by determining the concentration of the drug required to inhibit viral replication by 50% (IC50 or EC50). Cross-resistance is assessed by comparing these values for wild-type and mutant influenza strains. The following table summarizes key findings from various studies, highlighting the fold-change in susceptibility for different CEN inhibitors against influenza viruses with specific amino acid substitutions in the polymerase acidic (PA) subunit, the target of these drugs.
| CEN Inhibitor | Influenza A Strain | PA Substitution | Fold-Change in IC50/EC50 | Reference |
| Baloxavir acid | A(H3N2) | I38T | 76- and 120-fold | [1] |
| Baloxavir acid | A/PR/8/34 (H1N1) | I38T | 54-fold (Plaque Reduction Assay), 44-fold (Focus Reduction Assay) | [2] |
| ZX-7101 | H1N1 | E18G | 5-fold | [3] |
| Baloxavir acid | H1N1 | E18G | Similar resistance to ZX-7101 | [3] |
| ADC189-107 | - | I38T | Reduced activity, but specific fold-change not reported | [4] |
| RO-7 | Influenza A (H1N1) | I38T | Emergence of resistance observed | [5] |
Note: A higher fold-change indicates a greater reduction in susceptibility (i.e., increased resistance). The specific values can vary depending on the influenza strain and the assay used.
Mechanism of Action and Resistance
CEN inhibitors function by blocking the "cap-snatching" mechanism, a process where the influenza virus cleaves the 5' caps from host messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs. This process is essential for viral gene transcription and replication.
Resistance to CEN inhibitors primarily arises from amino acid substitutions in the PA subunit of the viral polymerase. These mutations can alter the binding site of the inhibitor, reducing its efficacy. The I38T substitution is the most frequently observed mutation conferring resistance to baloxavir.[5] Studies have shown that this same mutation can also emerge under pressure from other CEN inhibitors like RO-7, indicating a high potential for cross-resistance among inhibitors that share a similar binding mechanism.[5]
Interestingly, the novel CEN inhibitor ZX-7101 has been shown to select for a different resistance mutation, E18G in the PA subunit, which also confers cross-resistance to baloxavir.[3] This highlights the importance of understanding the unique resistance profiles of each CEN inhibitor. Another investigational inhibitor, ADC189, has shown promising activity against both wild-type and the baloxavir-resistant I38T mutant influenza polymerases, suggesting it may possess a more favorable resistance profile.[4] However, more extensive studies are needed to confirm this.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of CEN inhibitors.
Plaque Reduction Assay
This assay is a gold standard for determining the susceptibility of influenza viruses to antiviral drugs.[6][7]
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to confluency.
-
Virus Dilution: The influenza virus stock is serially diluted to a concentration that will produce a countable number of plaques (typically 50-100 plaque-forming units [PFU] per well).
-
Drug Preparation: The CEN inhibitor is serially diluted to various concentrations.
-
Infection: The cell monolayers are washed and then infected with the virus in the presence of different concentrations of the CEN inhibitor or a control (no drug).
-
Overlay: After an incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) with the corresponding drug concentration. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions or "plaques".
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
IC50 Calculation: The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the control.
Focus Reduction Assay (FRA)
The FRA is a variation of the plaque reduction assay and is particularly useful for viruses that do not form clear plaques.[8][9]
-
Cell Culture and Infection: Similar to the plaque reduction assay, confluent cell monolayers in 96-well plates are infected with the virus in the presence of serial dilutions of the antiviral drug.
-
Incubation: The plates are incubated for a shorter period (e.g., 24 hours) than in the plaque reduction assay.
-
Immunostaining: Instead of waiting for visible plaques to form, the cells are fixed and permeabilized. An antibody specific to a viral protein (e.g., nucleoprotein) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: A substrate is added that produces a colored precipitate in the presence of the enzyme, staining the infected cells (foci).
-
Counting and IC50 Calculation: The number of foci is counted, and the IC50 is calculated as the drug concentration that reduces the number of foci by 50%.
Neuraminidase (NA) Inhibition Assay
This assay is used to determine if resistance to CEN inhibitors also confers resistance to neuraminidase inhibitors, another class of anti-influenza drugs.[10][11]
-
Virus and Drug Preparation: The influenza virus is diluted, and the neuraminidase inhibitor is serially diluted.
-
Incubation: The virus and drug are incubated together.
-
Substrate Addition: A fluorogenic substrate for the neuraminidase enzyme (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid [MUNANA]) is added.
-
Fluorescence Measurement: The neuraminidase cleaves the substrate, releasing a fluorescent product. The fluorescence is measured using a fluorometer.
-
IC50 Calculation: The IC50 is the concentration of the inhibitor that reduces neuraminidase activity by 50%.
Experimental Workflow for Antiviral Susceptibility Testing
The following diagram illustrates the general workflow for assessing the cross-resistance of CEN inhibitors.
Conclusion and Future Directions
The development of CEN inhibitors represents a significant advancement in the treatment of influenza. However, the emergence of resistance underscores the need for continued surveillance and the development of new inhibitors with improved resistance profiles. The data presented in this guide highlight that cross-resistance is a significant concern among CEN inhibitors that share similar binding mechanisms. The identification of novel resistance mutations, such as E18G for ZX-7101, provides valuable insights for the design of next-generation inhibitors that can overcome existing resistance mechanisms.
Future research should focus on:
-
Comprehensive Cross-Resistance Studies: Head-to-head comparisons of a broader range of CEN inhibitors against a panel of clinically relevant influenza strains with diverse PA mutations are needed.
-
Structural Biology: Elucidating the crystal structures of different CEN inhibitors bound to both wild-type and mutant PA subunits will provide a deeper understanding of the molecular basis of resistance and inform the design of novel drugs.
-
Combination Therapies: Investigating the efficacy of combining CEN inhibitors with other classes of anti-influenza drugs, such as neuraminidase inhibitors, may offer a strategy to enhance antiviral activity and delay the emergence of resistance.
By continuing to explore the nuances of CEN inhibitor resistance, the scientific community can stay one step ahead of the ever-evolving influenza virus.
References
- 1. Detection of influenza A(H3N2) viruses exhibiting reduced susceptibility to the novel cap-dependent endonuclease inhibitor baloxavir in Japan, December 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PA-E18G substitution in influenza A virus confers resistance to ZX-7101, a cap-dependent endonuclease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Baloxavir and Treatment-Emergent Resistance: Public Health Insights and Next Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Rapid focus reduction neutralization test of influenza A and B viruses in microtiter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. izsvenezie.com [izsvenezie.com]
A Head-to-Head Comparison of Novel CEN Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the evolving landscape of centromere protein inhibitors, offering a comparative analysis of their performance, supported by experimental data and detailed methodologies.
The centromere (CEN) is a critical chromosomal region essential for the faithful segregation of chromosomes during cell division. Its proper function is orchestrated by a complex network of centromere proteins (CENPs). The dysregulation of CENPs is frequently observed in various cancers, making them attractive targets for novel anticancer therapies. This guide provides a head-to-head comparison of emerging inhibitors targeting key CEN proteins, with a focus on CENP-E, and a discussion on the developing fields of CENP-F and CENP-A inhibitors.
CENP-E Inhibitors: Targeting the Mitotic Motor
CENP-E is a kinesin-like motor protein that plays a crucial role in chromosome congression and the spindle assembly checkpoint (SAC).[1][2][3] Inhibition of CENP-E's ATPase activity leads to chromosome misalignment, prolonged mitotic arrest, and ultimately, apoptotic cell death in cancer cells.[4][5] Several small molecule inhibitors of CENP-E have entered preclinical and clinical development. Here, we compare the key characteristics of three prominent examples: GSK923295, PF-2771, and Compound-A.
Quantitative Data Summary
The following tables summarize the available quantitative data for the selected CENP-E inhibitors, providing a basis for a comparative assessment of their potency and efficacy.
Table 1: In Vitro Efficacy of Novel CENP-E Inhibitors
| Inhibitor | Target | Mechanism of Action | Ki (nM) | IC50 (Enzymatic Assay, nM) | Cellular IC50/GI50 (nM) | Cell Lines Tested | Reference |
| GSK923295 | CENP-E | Allosteric, ATP-uncompetitive | 3.2 | ~5 | 17.2 - 55.6 | SW48, RKO, SW620, HCT116, various pediatric cancer cell lines | [6][7][8] |
| PF-2771 | CENP-E | Non-competitive | Not Reported | 16.1 | EC50 < 100 | MDA-MB-468, HCC1806 (Basal-a breast cancer) | [5][9] |
| Compound-A | CENP-E | Time-dependent, ATP-competitive like | Not Reported | Not Reported (Time-dependent inhibition) | Potent antiproliferative activity | Multiple cancer cell lines | [4][10] |
Table 2: Preclinical and Clinical Data Summary for GSK923295
| Study Type | Model | Dose/Concentration | Key Findings | Reference |
| In Vivo Preclinical | Neuroblastoma xenografts | 125 mg/kg, i.p. | Significant tumor growth delay | [7][8] |
| In Vivo Preclinical | Ewing sarcoma, rhabdoid, and rhabdomyosarcoma xenografts | 125 mg/kg, i.p. | Induced complete responses | [7][8] |
| Phase I Clinical Trial | Patients with refractory solid tumors | 10-250 mg/m² (MTD: 190 mg/m²) | Dose-proportional pharmacokinetics, manageable toxicity profile, one partial response in urothelial carcinoma | [11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental evaluation of CEN inhibitors, the following diagrams are provided in the DOT language for Graphviz.
CENP-E Inhibition and Mitotic Arrest Signaling Pathway
The inhibition of CENP-E's motor function disrupts the proper attachment of microtubules to kinetochores, leading to the activation of the Spindle Assembly Checkpoint (SAC). This results in a prolonged mitotic arrest, which can ultimately trigger apoptosis.
Caption: CENP-E inhibition activates the Spindle Assembly Checkpoint.
Experimental Workflow for CENP-E Inhibitor Evaluation
A typical workflow for evaluating a novel CENP-E inhibitor involves a series of in vitro and in vivo assays to determine its potency, selectivity, and antitumor activity.
Caption: Workflow for the preclinical and clinical evaluation of CENP-E inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of CEN inhibitors.
CENP-E ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the CENP-E motor domain, which is essential for its function.
Objective: To determine the in vitro potency (IC50) of a novel CEN inhibitor against CENP-E ATPase activity.
Materials:
-
Recombinant human CENP-E motor domain
-
Microtubules (taxol-stabilized)
-
ATP
-
Assay buffer (e.g., 20 mM PIPES-KOH, pH 6.8, 3.0 mM MgCl₂, 3.0 mM KCl, 1.0 mM EGTA, 1.0 mM DTT)[4]
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Test inhibitor and vehicle control (e.g., DMSO)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a microplate, add the CENP-E motor domain, microtubules, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[4]
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the percent inhibition of ATPase activity for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay assesses the effect of a CEN inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Objective: To determine the cytotoxic or cytostatic effect (GI50 or IC50) of a novel CEN inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Test inhibitor and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified duration (e.g., 72-96 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.
Mitotic Arrest Assay (Flow Cytometry)
This assay quantifies the percentage of cells in the G2/M phase of the cell cycle, indicating the ability of a CEN inhibitor to induce mitotic arrest.
Objective: To assess the effect of a novel CEN inhibitor on cell cycle progression.
Materials:
-
Cancer cell lines
-
Test inhibitor and vehicle control
-
Phosphate-buffered saline (PBS)
-
Ethanol (for fixation)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the test inhibitor at various concentrations for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for at least 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An increase in the G2/M population indicates mitotic arrest.
The Landscape of CENP-F and CENP-A Inhibitors: An Emerging Frontier
While the development of CENP-E inhibitors is relatively advanced, the exploration of inhibitors targeting other CEN proteins is still in its nascent stages.
CENP-F Inhibitors: CENP-F is a large nuclear matrix protein involved in kinetochore-microtubule attachment and spindle checkpoint signaling.[12] Currently, there is a lack of specific, direct inhibitors of CENP-F in the public domain. Research has primarily focused on indirect inhibition through farnesyltransferase inhibitors (FTIs). Farnesylation is a post-translational modification essential for the proper localization and function of CENP-F.[12] FTIs have been shown to disrupt CENP-F function and induce mitotic defects. However, a head-to-head comparison with direct inhibitors is not yet possible.
CENP-A Inhibitors: CENP-A is a histone H3 variant that is the epigenetic marker of centromere identity.[13][14] Its role in kinetochore formation and chromosome segregation makes it a compelling, yet challenging, drug target. The development of small molecule inhibitors that directly target CENP-A or its deposition machinery is an area of active research, but no specific inhibitors have been reported in advanced preclinical or clinical studies.[13][15] Future research in this area holds the potential to unlock new therapeutic avenues for cancers dependent on CENP-A-mediated centromere function.
Conclusion
The field of CEN inhibitors is a promising area of oncology drug discovery. CENP-E inhibitors, exemplified by GSK923295, have demonstrated a clear mechanism of action and encouraging preclinical and early clinical activity. While direct inhibitors of CENP-F and CENP-A are yet to emerge in the clinical landscape, their critical roles in mitosis suggest they are valuable targets for future therapeutic development. This guide provides a foundational comparison of the current landscape, which will undoubtedly expand as new and more potent CEN inhibitors are discovered and developed. Continued research into the intricate signaling pathways governed by CEN proteins will be crucial for the rational design and application of these novel anticancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Time-Dependent CENP-E Inhibitor with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Novel Time-Dependent CENP-E Inhibitor with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The kinetochore protein Cenp-F is a potential novel target for zoledronic acid in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CENP-A Regulation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CENP-A: the key player behind centromere identity, propagation, and kinetochore assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guarding the Genome: CENP-A-Chromatin in Health and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Resistance Mutations for Cap-Dependent Endonuclease Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of resistance mechanisms against cap-dependent endonuclease (CEN) inhibitors, a class of antiviral agents targeting influenza virus replication. While specific resistance data for Cap-dependent endonuclease-IN-27 is not publicly available, this document leverages published data from other well-characterized CEN inhibitors, such as baloxavir marboxil, to provide a framework for understanding potential resistance profiles.
The influenza virus cap-dependent endonuclease, a component of the viral RNA polymerase complex, is essential for viral replication, making it a prime target for antiviral therapy.[1][2] This enzyme cleaves the 5' caps from host pre-mRNAs to generate primers for the synthesis of viral mRNAs, a process known as "cap-snatching".[1] CEN inhibitors block this crucial step, thereby inhibiting viral gene expression and replication.[3]
Comparison of CEN Inhibitor Activity
While direct comparative resistance data is limited, the following table summarizes the reported in vitro activity of this compound and other CEN inhibitors against influenza viruses.
| Compound | Virus Strain | Assay | EC50 / IC50 | Citation |
| This compound | Influenza A/WSN/33 (H1N1) | Polymerase Activity Assay | 12.26 nM | [4] |
| Baloxavir acid (active form of baloxavir marboxil) | Influenza A(H1N1)pdm09 | Plaque Reduction Assay | Median: 0.28 nM | |
| Influenza A(H3N2) | Plaque Reduction Assay | Median: 0.16 nM | ||
| Influenza B/Victoria-lineage | Plaque Reduction Assay | Median: 3.42 nM | ||
| Influenza B/Yamagata-lineage | Plaque Reduction Assay | Median: 2.43 nM |
Known Resistance Mutations to CEN Inhibitors
Studies on CEN inhibitors like baloxavir have identified specific amino acid substitutions in the polymerase acidic (PA) subunit of the viral RNA polymerase that confer reduced susceptibility. The most frequently observed mutation is at position I38.
| Compound | Mutation | Fold-Change in EC50 | Virus Type | Citation |
| Baloxavir | PA I38T | 40-41 | Influenza A(H1N1) |
It is important to note that influenza B viruses naturally exhibit higher IC50 values for baloxavir than influenza A viruses. While no specific resistance mutations for this compound have been reported in the public domain, it is plausible that resistance could emerge through similar substitutions in the PA subunit.
Experimental Protocols for Resistance Analysis
The following are detailed methodologies for key experiments used to identify and characterize resistance to antiviral drugs.
In Vitro Selection of Resistant Viruses
This method involves passaging the virus in the presence of increasing concentrations of the inhibitor to select for resistant variants.
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are commonly used for influenza virus propagation.
-
Virus Propagation: A wild-type influenza virus is used to infect MDCK cell monolayers.
-
Serial Passage: The virus is harvested after each passage and used to infect fresh cells in the presence of a sub-optimal concentration of the CEN inhibitor. The concentration of the inhibitor is gradually increased in subsequent passages.
-
Monitoring for Resistance: The emergence of resistance is monitored by observing the cytopathic effect (CPE) at higher drug concentrations and by determining the EC50 value of the viral population at each passage.
-
Plaque Purification: Once resistance is established, individual resistant clones are isolated through plaque purification.
-
Genotypic Analysis: The PA gene of the resistant clones is sequenced to identify mutations.
Phenotypic Assays to Confirm Resistance
-
Plaque Reduction Assay: This assay determines the concentration of the antiviral drug required to reduce the number of plaques by 50% (EC50).
-
MDCK cell monolayers are infected with a known amount of virus.
-
The infected cells are overlaid with agar containing serial dilutions of the CEN inhibitor.
-
After incubation, the cells are stained, and the plaques are counted.
-
-
Focus Reduction Assay: This is an alternative to the plaque reduction assay, particularly for viruses that do not form clear plaques. It measures the reduction in infected cell foci.
-
Endonuclease Inhibition Assay: This biochemical assay directly measures the inhibitory effect of the compound on the endonuclease activity of the purified viral polymerase.
Reverse Genetics
This technique is used to confirm that a specific mutation is responsible for the observed resistance.
-
Site-Directed Mutagenesis: The identified mutation is introduced into the PA gene of a wild-type virus using a reverse genetics plasmid system.
-
Virus Rescue: The recombinant virus containing the mutation is generated by transfecting cells with the plasmids.
-
Phenotypic Characterization: The susceptibility of the rescued mutant virus to the CEN inhibitor is determined using plaque reduction or other phenotypic assays and compared to the wild-type virus.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of CEN inhibitors, the experimental workflow for resistance analysis, and the logical relationship of resistance development.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cap-dependent endonuclease-IN-27_TargetMol [targetmol.com]
- 4. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
